6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Description
BenchChem offers high-quality 6-Chloro-5-iodo-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-iodo-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodo-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDORYUWTWQBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261915 | |
| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-42-6 | |
| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
An In-depth Technical Guide to the Synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Abstract
6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a crucial heterocyclic building block in medicinal chemistry, primarily utilized in the development of targeted therapeutic agents. Its unique substitution pattern, featuring both chloro and iodo groups on a pyrimidine scaffold, makes it a versatile intermediate for introducing further molecular complexity through various cross-coupling reactions. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations for researchers and drug development professionals.
Introduction and Significance
Substituted pyrimidines are a cornerstone of modern drug discovery, appearing in the structures of numerous approved pharmaceuticals. The title compound, 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, is of particular interest as a key intermediate in the synthesis of potent and selective enzyme inhibitors. For instance, it serves as a foundational fragment in the creation of inhibitors for oncogenic proteins, where the chloro and iodo substituents act as orthogonal handles for subsequent functionalization, enabling the exploration of the target's binding pocket. The synthesis of this intermediate in high purity and yield is therefore a critical step in the drug development pipeline.
This document outlines a robust and well-documented procedure for the synthesis, beginning with the readily available precursor, 6-chloro-2-methylpyrimidin-4-ol, and proceeding via electrophilic iodination.
Retrosynthetic Analysis and Strategy
The synthetic strategy for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is direct and efficient. The primary disconnection occurs at the C5-Iodine bond, suggesting an electrophilic iodination of the pyrimidine ring as the key transformation.
The pyrimidin-4-ol core is an electron-rich heterocyclic system. The hydroxyl group at C4 and the methyl group at C2 are electron-donating, which activates the ring towards electrophilic substitution. The C5 position is the most nucleophilic and sterically accessible site for such a reaction. The chloro group at C6 is a deactivating group but does not prevent substitution at the highly activated C5 position.
Therefore, the most logical forward synthesis involves the direct iodination of 6-chloro-2-methylpyrimidin-4-ol using a suitable electrophilic iodine source.
Figure 2. Experimental workflow for the synthesis.
-
Reaction Setup: To a round-bottom flask, add 6-chloro-2-methylpyrimidin-4-ol (10.0 g, 69.18 mmol).
-
Dissolution: Add N,N-Dimethylformamide (100 mL) and stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Iodinating Agent: To the resulting solution, add N-Iodosuccinimide (17.1 g, 76.01 mmol, 1.1 equivalents) in portions over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Progress: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing water (200 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (1 x 100 mL) to remove any unreacted iodine, followed by brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification: The crude solid can be further purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by recrystallization to afford 6-chloro-5-iodo-2-methylpyrimidin-4-ol in high purity.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and absence of the proton at the C5 position.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z = 270.42 for C₅H₄ClIN₂O).
-
Melting Point: To assess the purity of the crystalline solid.
The patent literature reports characterization consistent with the desired structure, showing a mass spectrometry result of (ES, m/z): [M+H]⁺ 271.
Safety and Handling
-
N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin and eye irritation. It is also light-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): Is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of 6-chloro-5-iodo-2-methylpyrimidin-4-ol is achieved through a straightforward and high-yielding electrophilic iodination of 6-chloro-2-methylpyrimidin-4-ol. The use of N-Iodosuccinimide provides a mild and efficient method for this transformation. This protocol, adapted from established literature, offers a reliable and scalable route for producing this valuable intermediate, thereby facilitating the advancement of drug discovery programs that rely on this key building block.
References
- Title: PYRIMIDINONE DERIVATIVES AS INHIBITORS OF AN ONCOGENIC PROTEIN. Source: World Intellectual Property Organization, Patent WO/2013/016400A1, 2013.
-
Title: N-Iodosuccinimide as a mild and efficient reagent for the iodination of pyrazolo[1,5-a]pyrimidines. Source: Tetrahedron Letters, Volume 47, Issue 20, 2006, Pages 3439-3442. URL: [Link]
An In-depth Technical Guide to 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Versatile Heterocyclic Building Block
Authored by: A Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for the generation of large, structurally diverse libraries for drug discovery.[2] Within the vast family of pyrimidine derivatives, halogenated pyrimidines stand out as exceptionally versatile building blocks for organic synthesis.[3]
This guide focuses on 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (CAS No. 111079-42-6), a highly functionalized heterocyclic compound.[4][5] Its unique structure, featuring two different halogen atoms at distinct positions, offers orthogonal reactivity. This allows for selective, stepwise functionalization, making it an invaluable intermediate for the synthesis of complex molecular architectures. The presence of the chloro, iodo, and hydroxyl/oxo groups provides three distinct points for chemical modification, enabling researchers to strategically build molecular complexity. This guide provides an in-depth look at its properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development.
Physicochemical Properties and Characterization
Summarized below are the key physicochemical properties of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. This data is essential for planning synthetic procedures, ensuring proper handling, and confirming product identity.
| Property | Value | Source(s) |
| CAS Number | 111079-42-6 | [4][6] |
| Molecular Formula | C₅H₄ClIN₂O | [4] |
| Molecular Weight | 270.46 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Sealed in a dry environment, freezer (-20°C recommended) | [7] |
Spectroscopic Profile
While raw spectral data is best obtained from the specific lot provided by a supplier, the expected spectroscopic characteristics can be inferred from the molecular structure.[8]
-
¹H NMR: The spectrum should feature a singlet corresponding to the methyl protons (CH₃) at approximately 2.3-2.6 ppm. The N-H proton of the pyrimidinol ring would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The methyl carbon will be observed upfield, while the four pyrimidine ring carbons will appear in the aromatic region, with their shifts influenced by the attached heteroatoms and halogens.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl/³⁷Cl). The primary molecular ion peak would be observed at m/z 270.
-
Infrared (IR) Spectroscopy: Key signals would include a broad O-H stretch for the hydroxyl group (if in the pyrimidin-4-ol tautomeric form) and a strong C=O stretch (if in the pyrimidin-4(3H)-one form) around 1650-1700 cm⁻¹. C-H, C=N, and C=C stretching vibrations will also be present.[9]
Synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
The most direct and efficient method for preparing the title compound is through the electrophilic iodination of its precursor, 6-chloro-2-methylpyrimidin-4-ol. This reaction leverages a reliable iodinating agent like N-Iodosuccinimide (NIS).[10]
Experimental Protocol: Direct Iodination
This protocol is adapted from established procedures for the iodination of similar pyrimidine systems.[10]
Materials:
-
6-Chloro-2-methylpyrimidin-4-ol (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 - 1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-chloro-2-methylpyrimidin-4-ol (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 - 1.3 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 6-chloro-5-iodo-2-methylpyrimidin-4-ol.
Chemical Reactivity and Synthetic Utility
The primary value of 6-chloro-5-iodo-2-methylpyrimidin-4-ol lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the C5-position the primary site for palladium-catalyzed cross-coupling reactions.[3] Conversely, the C6-position, activated by the adjacent nitrogen atoms, is susceptible to nucleophilic aromatic substitution.[3][11] This orthogonality is a key strategic advantage.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous triethylamine (or a mixture of THF and triethylamine).
-
Degas the mixture with a stream of argon or nitrogen for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 4-16 hours, or heat gently (40-60 °C) if the reaction is sluggish. Monitor by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 6-chloro-5-alkynyl-2-methylpyrimidin-4-ol derivative.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The chlorine atom at the C6 position can be displaced by a range of nucleophiles, a reaction characteristic of electron-deficient chloropyrimidines. [12][13]This transformation is typically performed after the C5-position has been functionalized, preserving the orthogonality of the synthetic strategy.
Representative Protocol: Amination
This protocol outlines a typical procedure for the substitution of the C6-chloro group with a primary or secondary amine. [12] Materials:
-
6-Chloro-5-substituted-2-methylpyrimidin-4-ol (1.0 eq)
-
Amine (primary or secondary) (1.5 - 2.5 eq)
-
Aprotic polar solvent (e.g., Dioxane, DMF, or N-Methyl-2-pyrrolidone (NMP))
-
Base (e.g., K₂CO₃ or DIPEA, optional, may be required for amine salts)
Procedure:
-
In a sealable reaction vessel, combine the 6-chloro-5-substituted-2-methylpyrimidin-4-ol (1.0 eq), the desired amine (1.5 - 2.5 eq), and the solvent (e.g., Dioxane).
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq).
-
Seal the vessel and heat the mixture to 80-120 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the final 6-amino-5-substituted-2-methylpyrimidin-4-ol.
Applications in Drug Discovery and Materials Science
The synthetic flexibility of 6-chloro-5-iodo-2-methylpyrimidin-4-ol makes it a valuable precursor for creating libraries of compounds for high-throughput screening. The pyrimidine core is a known pharmacophore in many classes of drugs, particularly kinase inhibitors. [14]By using this building block, medicinal chemists can rapidly generate diverse analogues for structure-activity relationship (SAR) studies.
While specific drugs directly citing this starting material are not prevalent in public literature, its utility can be inferred from its incorporation into scaffolds similar to known bioactive agents. For instance, substituted aminopyrimidines are central to the structure of numerous dual Src/Abl kinase inhibitors used in oncology. [14]The ability to install a variety of groups at the C5 position via cross-coupling and different amines at the C6 position allows for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. [15]
Conclusion
6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a powerful and versatile heterocyclic building block for modern organic synthesis. Its key advantage lies in the orthogonal reactivity of the C5-iodo and C6-chloro substituents, which enables selective and sequential functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, respectively. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed, field-proven protocols for its most critical transformations. For researchers in drug discovery and materials science, this compound offers a reliable and strategic platform for the construction of complex, highly substituted pyrimidine derivatives, accelerating the development of novel molecular entities.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4-ol - Moldb.
- 6-Chloro-5-methylpyrimidin-4(1H)-one | C5H5ClN2O | CID 136034041 - PubChem.
- 6-chloro-5-iodo-2-methylpyrimidin-4-ol [CAS: 111079-42-6] - Ivy Fine Chemicals.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
- A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE.
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences.
- 6-chloro-5-iodo-2-methylpyrimidin-4-ol | CAS#:111079-42-6 | Chemsrc.
- US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google P
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed.
- An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine - Benchchem.
- 6-Chloro-2-methylpyrimidin-4-ol | CAS No- 17551-52-9 | Simson Pharma Limited.
- Determining a Structure with IR and NMR - YouTube.
- 4-Chloro-5-iodo-2-methylpyrimidine|CAS 111079-17-5 - Benchchem.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
- Pyrimidines. Part II.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)
Sources
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- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4-ol - Moldb [moldb.com]
- 5. ivychem.com [ivychem.com]
- 6. 6-chloro-5-iodo-2-methylpyrimidin-4-ol | CAS#:111079-42-6 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
An In-depth Technical Guide to 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the heterocyclic compound 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. This document delves into its chemical identity, physicochemical properties, a proposed synthetic pathway, expected reactivity, and potential biological significance, positioning it as a valuable scaffold for drug discovery and medicinal chemistry.
Core Compound Identification and Physicochemical Properties
6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules.
Chemical Identity
-
IUPAC Name: 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
-
Molecular Formula: C₅H₄ClIN₂O[1]
-
Molecular Weight: 270.46 g/mol [1]
-
Canonical SMILES: Cc1nc(O)c(I)c(Cl)n1
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Weight | 270.46 g/mol | [1] |
| Molecular Formula | C₅H₄ClIN₂O | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not experimentally determined. The related precursor, 6-chloro-2-methylpyrimidin-4-ol, has a melting point of 207-211 °C. | [3] |
| Boiling Point | Not determined. Likely to decompose at higher temperatures. | Inferred |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | Inferred |
Synthesis and Chemical Reactivity
The synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol can be logically approached from readily available pyrimidine precursors. The reactivity of this molecule is dictated by the electronic nature of the pyrimidine ring and the interplay of its diverse substituents.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol would likely involve a two-step process starting from 2-methyl-4,6-dihydroxypyrimidine. This common starting material can be synthesized via the condensation of acetamidine and a malonic ester derivative.[4][5]
The proposed synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Step 1: Monochlorination of 2-Methyl-4,6-dihydroxypyrimidine. The starting material, 2-methyl-4,6-dihydroxypyrimidine, can be selectively chlorinated at the 6-position using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).[6] The reaction conditions would need to be carefully controlled to favor monochlorination over dichlorination.
Step 2: Electrophilic Iodination. The resulting 6-chloro-2-methylpyrimidin-4-ol possesses an activated C-5 position, making it susceptible to electrophilic substitution. Iodination can be achieved using various reagents, such as N-iodosuccinimide (NIS) or a combination of molecular iodine and a silver salt like silver nitrate (AgNO₃), which can generate a potent electrophilic iodine species.[7][8]
Chemical Reactivity and Tautomerism
The chemical behavior of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is characterized by the presence of multiple reactive sites and the potential for tautomerism.
Tautomerism: The "pyrimidin-4-ol" nomenclature represents one of several possible tautomeric forms. It is expected to exist in equilibrium with its keto tautomer, 6-chloro-5-iodo-2-methyl-3H-pyrimidin-4-one, with the keto form often predominating in the solid state and in solution. This tautomerism is a critical consideration in its reactivity and biological interactions.
Reactivity of Halogen Substituents: The pyrimidine ring is electron-deficient, which influences the reactivity of its halogen substituents in nucleophilic aromatic substitution and cross-coupling reactions. The general order of reactivity for halogens on such rings is I > Br > Cl. Therefore, the iodine atom at the C-5 position is expected to be more labile than the chlorine atom at the C-6 position, offering opportunities for selective functionalization.
The reactivity of the halogen is also position-dependent. For pyrimidines, the general order of reactivity in cross-coupling reactions is C4/C6 > C2 > C5. This suggests that the chlorine at C-6 may be more susceptible to displacement than what is typical, adding a layer of complexity to predicting reaction outcomes.
Potential Biological Activity and Applications
While specific biological data for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore. Halogenated pyrimidines, in particular, have demonstrated a wide range of biological activities.
Anticipated Biological Roles
-
Antimicrobial and Antifungal Activity: Pyrimidine derivatives are known to exhibit potent antimicrobial and antifungal properties. The presence of halogens can enhance this activity.[1][9] Halogenated pyrimidines have shown efficacy against various bacterial strains, including drug-resistant ones.[5][8]
-
Anticancer and Cytotoxic Potential: Many anticancer drugs are based on the pyrimidine structure, acting as inhibitors of key enzymes in nucleic acid synthesis. Substituted pyrimidines have demonstrated cytotoxic effects against various cancer cell lines.[10][11]
-
Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.
The combination of chloro, iodo, and methyl groups on the pyrimidin-4-ol core provides a unique electronic and steric profile that could be explored for targeted inhibition of various enzymes and receptors.
Applications in Drug Discovery
6-Chloro-5-iodo-2-methylpyrimidin-4-ol serves as a versatile building block for the synthesis of more complex molecules. The differential reactivity of the chloro and iodo substituents allows for sequential and site-selective modifications through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings, as well as nucleophilic aromatic substitutions. This enables the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl group (likely in the 2.0-2.5 ppm range) and a broad singlet for the N-H proton of the pyrimidinone tautomer. The absence of a proton at C-5 will be a key feature.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, Cl, I). The carbon bearing the iodine (C-5) is expected to be at a relatively high field, while the carbonyl carbon (C-4) will be at a low field.[11][12]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 270.46 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the halogen atoms and other small neutral molecules.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H and C=O stretching vibrations of the pyrimidinone tautomer, typically in the regions of 3200-3400 cm⁻¹ and 1650-1700 cm⁻¹, respectively.
Safety, Handling, and Storage
Hazard Identification
Based on data for this and structurally related compounds, 6-Chloro-5-iodo-2-methylpyrimidin-4-ol should be handled with care. The following GHS hazard statements are associated with this compound:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.
Conclusion
6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its polysubstituted nature and the differential reactivity of its halogen atoms offer a versatile platform for the synthesis of novel, biologically active compounds. While a comprehensive experimental characterization of this specific molecule is not yet widely published, this guide provides a solid foundation based on established chemical principles and data from closely related structures. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential in the development of new therapeutics.
References
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Fisher Scientific. 6-Chloro-4-hydroxy-2-methylpyrimidine, 97%. Available from: [Link]
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Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]
- Google Patents. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. CN102399196A.
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StatPearls - NCBI Bookshelf. (2023). Contrast Agent Toxicity. Available from: [Link]
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Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Available from: [Link]
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NIH - National Center for Biotechnology Information. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Available from: [Link]
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Plaskon, A. S., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available from: [Link]
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TSI Journals. (2011). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Trade Science Inc. Available from: [Link]
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The Journal of Medicine and Life. (2010). The Toxicity of Iodinated Radiographic Contrast Agents in the Clinical Practice. Available from: [Link]
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NIH - National Center for Biotechnology Information. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. Available from: [Link]
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MDPI. (2024). Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging. Available from: [Link]
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Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Available from: [Link]
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Global Substance Registration System. 6-CHLORO-5-NITRO-2-(PROPYLTHIO)PYRIMIDIN-4-OL. Available from: [Link]
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WIPO Patentscope. (2005). METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. WO/2005/068438. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Available from: [Link]
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ResearchGate. (2015). FTIR spectrum of 4-iodo-2,5-dimethylphenol. Available from: [Link]
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PubChem. 6-Chloro-5-methylpyrimidin-4(1H)-one. Available from: [Link]
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SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Available from: [Link]
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Ivy Fine Chemicals. 6-chloro-5-iodo-2-methylpyrimidin-4-ol. Available from: [Link]
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SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone. Available from: [Link]
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YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available from: [Link]
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SpectraBase. 6-Chloro-2,4-dimethoxypyrimidine. Available from: [Link]
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Navigating the Solubility Landscape of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Technical Guide
Introduction: The Critical Role of Solubility in Drug Discovery
In the intricate process of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, aqueous solubility stands out as a critical determinant of a compound's ultimate success. Poor solubility can severely hamper absorption, lead to unreliable results in biological assays, and create significant hurdles for formulation development.[1][2][3] This guide provides a comprehensive technical overview centered on 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, a heterocyclic compound whose structural motifs are of interest in medicinal chemistry.
While specific, publicly available experimental solubility data for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is limited, this document serves as a foundational manual for researchers. It outlines the key principles that govern its likely solubility behavior and provides detailed, field-proven protocols for its empirical determination. By equipping scientists with both the theoretical framework and practical methodologies, this guide aims to empower research teams to generate reliable solubility data, enabling informed decision-making in the progression of their discovery programs.
Physicochemical Profile and Expected Solubility Behavior
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (MW: 270.46 g/mol ) is a substituted pyrimidinol.[4] Its structure suggests several key features that will dictate its solubility profile.
-
Ionizability and pH-Dependence : The pyrimidin-4-ol moiety confers acidic properties to the molecule, allowing it to exist as an anion at higher pH values. Most drugs are weak acids or bases, and their solubility is highly dependent on pH.[5] The intrinsic solubility of the neutral form is often the lowest observed solubility.[5] For a weak acid like 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, solubility is expected to increase significantly as the pH of the medium rises above its pKa, due to the formation of the more polar (and thus more water-soluble) conjugate base. Therefore, determining the pKa is a crucial first step in characterizing its solubility.
-
Impact of Substituents :
-
Halogens (Chloro and Iodo) : The presence of both chlorine and iodine atoms significantly increases the molecule's lipophilicity. This generally leads to lower aqueous solubility.
-
Methyl Group : The small alkyl methyl group also contributes modestly to its lipophilicity.
-
-
Tautomerism : The compound can exist in tautomeric equilibrium between the pyrimidin-4-ol and the 6-chloro-5-iodo-2-methylpyrimidin-4(1H)-one form. The relative populations of these tautomers can be influenced by the solvent and pH, which in turn can affect solubility and other physical properties.
Given these features, 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is anticipated to be a sparingly soluble compound in neutral aqueous media, with its solubility profile being highly sensitive to pH.
Table 1: Physicochemical Properties of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
| Property | Value | Source |
| Molecular Formula | C₅H₄ClIN₂O | [4] |
| Molecular Weight | 270.46 g/mol | [4] |
| CAS Number | 111079-42-6 | [4][6][7] |
| Predicted Solubility | Not available in public databases. Requires experimental determination. | |
| Expected Behavior | Low intrinsic aqueous solubility, with solubility increasing at pH > pKa. | Inferred from chemical structure |
Experimental Determination of Solubility: A Methodological Deep Dive
The empirical measurement of solubility is a cornerstone of preformulation studies.[8] Two primary types of solubility are determined during drug discovery: thermodynamic and kinetic.[4][9]
-
Thermodynamic (Equilibrium) Solubility : This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[2][10] This value is critical for late-stage discovery and formulation development.[11] The "shake-flask" method is the gold standard for this determination.[5][11]
-
Kinetic Solubility : This is a measure of how readily a compound dissolves from a high-concentration DMSO stock solution when diluted into an aqueous buffer.[1][12] It is a high-throughput method well-suited for the rapid assessment of large numbers of compounds in early drug discovery.[12][13] However, it can often overestimate the true thermodynamic solubility because the compound may precipitate as a less stable amorphous form or form a supersaturated solution.[9]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for measuring the equilibrium solubility of a compound.
Principle: Excess solid compound is equilibrated with a specific solvent over an extended period to ensure that the concentration of the dissolved compound has reached its maximum, representing the true thermodynamic solubility.
Methodology:
-
Preparation :
-
Accurately weigh approximately 1-2 mg of solid 6-Chloro-5-iodo-2-methylpyrimidin-4-ol into a glass vial.[10]
-
Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the vial.[10] Prepare separate vials for each pH or solvent condition to be tested.
-
-
Equilibration :
-
Seal the vials securely.
-
Place the vials in a shaker or on a vial roller system at a controlled ambient temperature (e.g., 25°C).[1][2]
-
Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, though for some compounds, 48-72 hours may be necessary.[2][10]
-
-
Sample Separation :
-
After equilibration, allow the vials to stand to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved compound from the undissolved solid by either:
-
Centrifugation : Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10-15 minutes).
-
Filtration : Pass the aliquot through a low-binding filter (e.g., a 0.45 µm PVDF filter plate).[1]
-
-
-
Quantification :
-
Prepare a standard calibration curve of the compound in the analysis solvent (e.g., Acetonitrile:Water 50:50).
-
Analyze the clear filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Determine the concentration of the compound in the sample by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
-
Diagram 1: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination
This protocol describes a higher-throughput method for assessing solubility, often used for initial compound screening.
Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into an aqueous buffer. The formation of a precipitate is detected, or the concentration remaining in solution after a short incubation is measured.[1][12]
Methodology:
-
Stock Solution Preparation :
-
Prepare a high-concentration stock solution of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (e.g., 10 or 20 mM) in 100% Dimethyl Sulfoxide (DMSO).[12]
-
-
Assay Plate Preparation :
-
Incubation :
-
Seal the plate and shake it at room temperature for a short period, typically 1 to 2 hours.[1]
-
-
Detection and Quantification :
-
This can be performed via several methods:
-
Nephelometry : The plate is read on a nephelometer, which measures light scattering caused by precipitated particles. This gives a qualitative or semi-quantitative measure of precipitation.[1][14]
-
Direct UV/LC-MS : The samples are filtered through a 96-well filter plate to remove any precipitate. The concentration of the compound in the clear filtrate is then determined by UV spectrophotometry or LC-MS, similar to the thermodynamic method.[9][14] This provides a quantitative value for kinetic solubility.
-
-
Diagram 2: Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Forward Look
Understanding the solubility of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is not an optional exercise but a fundamental requirement for its advancement as a potential research tool or therapeutic candidate. While pre-existing data is scarce, this guide provides the necessary intellectual and practical framework for its determination. By applying the detailed thermodynamic and kinetic solubility protocols described herein, researchers can generate the robust, high-quality data needed to understand this compound's behavior. This data will be instrumental in designing relevant in vitro assays, developing suitable formulations for in vivo studies, and ultimately, in making critical go/no-go decisions in the drug discovery pipeline.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
protocols.io. In-vitro Thermodynamic Solubility. (2025-08-03).
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).
-
PubMed. In vitro solubility assays in drug discovery.
-
SlideShare. solubility experimental methods.pptx.
-
Evotec. Thermodynamic Solubility Assay.
-
BioDuro. ADME Solubility Assay.
-
Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility.
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).
-
Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.
-
ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.
-
Moldb. 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
-
Ivy Fine Chemicals. 6-chloro-5-iodo-2-methylpyrimidin-4-ol [CAS: 111079-42-6].
-
Arctom. CAS NO. 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4(1H)-one.
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Spectroscopic Characterization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry and drug development.[1] The strategic placement of chloro, iodo, methyl, and hydroxyl functional groups on the pyrimidine core makes this compound a versatile precursor for the synthesis of a wide range of biologically active molecules. Understanding its structural features through spectroscopic analysis is paramount for its effective utilization in synthetic chemistry. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not publicly available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures.
Introduction: The Significance of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Halogenated pyrimidines are a cornerstone in the synthesis of novel therapeutic agents, owing to their susceptibility to various cross-coupling reactions. The presence of both a chloro and an iodo substituent on the pyrimidine ring of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol offers differential reactivity, allowing for selective functionalization at distinct positions. The general order of reactivity for halogens in such systems is I > Br > Cl > F, making the iodine atom a prime site for initial modification.[2] The methyl group at the 2-position and the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its keto form, 6-chloro-5-iodo-2-methyl-3H-pyrimidin-4-one) further influence the electronic properties and reactivity of the molecule.
This guide serves as a practical resource for researchers, providing a detailed roadmap for the spectroscopic analysis of this compound and offering insights into the interpretation of its spectral data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is essential for its handling, storage, and analysis.
| Property | Value | Source |
| CAS Number | 111079-42-6 | [1][3] |
| Molecular Formula | C₅H₄ClIN₂O | [1] |
| Molecular Weight | 270.46 g/mol | [1] |
| Appearance | Predicted to be a solid | |
| Purity | Typically ≥97% (commercial samples) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, both ¹H and ¹³C NMR are indispensable for confirming its structure.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is expected to be relatively simple, exhibiting signals corresponding to the methyl protons and the hydroxyl/amine proton.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group at the C2 position is expected to resonate in this region, appearing as a singlet as there are no adjacent protons to couple with. |
| ~ 12.0 - 14.0 | Broad Singlet | 1H | -OH / -NH | The proton on the heteroatom (oxygen in the enol form or nitrogen in the keto form) is expected to be a broad singlet due to tautomerism and solvent exchange. Its chemical shift can be highly variable depending on the solvent and concentration. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the exchangeable proton.
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide crucial information about the number and electronic environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C4 | The carbon bearing the hydroxyl group (or the carbonyl carbon in the keto form) is expected to be significantly downfield. |
| ~ 155 - 160 | C2 | The carbon attached to two nitrogen atoms and the methyl group will also be downfield. |
| ~ 150 - 155 | C6 | The carbon atom bonded to chlorine will be deshielded. |
| ~ 80 - 90 | C5 | The carbon atom attached to the iodine is expected to be significantly upfield due to the heavy atom effect of iodine. |
| ~ 20 - 25 | -CH₃ | The methyl carbon will resonate in the typical aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Decoupling: Proton-decoupled mode to obtain singlets for each carbon.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, process the data to obtain a clean spectrum.
Caption: Molecular structure of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol will be characterized by absorptions corresponding to O-H/N-H, C=O, C=N, and C-X bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 2800 | Broad, Strong | O-H / N-H stretch | The broadness is indicative of hydrogen bonding, a characteristic of the hydroxyl or amino groups in the solid state. |
| ~ 1680 - 1640 | Strong | C=O stretch (keto form) | A strong absorption in this region would suggest a significant contribution from the keto tautomer. |
| ~ 1620 - 1550 | Medium to Strong | C=N and C=C stretching | These absorptions are characteristic of the pyrimidine ring vibrations. |
| ~ 1450 - 1350 | Medium | C-H bending (methyl) | Vibrations associated with the methyl group. |
| ~ 800 - 600 | Medium to Strong | C-Cl stretch | The carbon-chlorine bond absorption. |
| ~ 600 - 500 | Medium | C-I stretch | The carbon-iodine bond absorption, typically found at lower wavenumbers. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Sources
Methodological & Application
Application Notes and Protocols for the Selective Functionalization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Authored by: A Senior Application Scientist
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its inherent biological significance and synthetic tractability make it a cornerstone of modern medicinal chemistry and drug development. The ability to precisely install diverse functionalities onto the pyrimidine ring is paramount for generating novel molecular entities with tailored pharmacological profiles.
This guide focuses on a particularly valuable building block: 6-Chloro-5-iodo-2-methylpyrimidin-4-ol . The presence of two distinct halogen atoms at electronically and sterically different positions offers a unique opportunity for programmed, selective functionalization. This document provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for achieving site-selective modifications at both the C5 and C6 positions.
The strategic key to manipulating this substrate lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally governed by the carbon-halogen bond dissociation energy, following the trend: C-I > C-Br > C-Cl.[3][4] This principle allows for the selective functionalization of the C5-iodo position under mild conditions while preserving the C6-chloro substituent for subsequent transformations. Conversely, the C6 position, being adjacent to a ring nitrogen, is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C5 position.[5][6] By leveraging these intrinsic properties, a chemist can orchestrate a sequence of reactions to construct complex, highly substituted pyrimidines from a single, versatile starting material.
Core Principles of Selective Functionalization
The selective modification of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is dictated by the choice of reaction class and the tuning of reaction conditions. The fundamental reactivity differences between the C5-Iodo and C6-Chloro positions provide two primary orthogonal handles for synthesis.
-
C5-Iodo Position: This position is the primary site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.[3] Reactions such as Suzuki-Miyaura and Sonogashira couplings can be performed with high selectivity at this site using standard catalytic systems under relatively mild conditions. The oxidative addition of the Pd(0) catalyst to the C-I bond is the kinetically favored and often rate-determining step.[3]
-
C6-Chloro Position: This position is less reactive in standard palladium-catalyzed cross-couplings and typically requires more robust catalytic systems or harsher conditions to react.[3][7] However, its electrophilicity is enhanced by the adjacent ring nitrogen, making it the preferred site for Nucleophilic Aromatic Substitution (SNAr) reactions.[5][8] Additionally, after the C5 position has been functionalized, the C6-chloro group can be targeted by more demanding cross-coupling reactions like Buchwald-Hartwig amination.
This differential reactivity allows for a logical, sequential approach to diversification, as illustrated below.
Figure 1: A general workflow for the sequential functionalization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Part 1: Selective Functionalization at the C5-Iodo Position
The high reactivity of the C-I bond enables a range of carbon-carbon bond-forming reactions to be performed selectively at the C5 position. The key is to employ reaction conditions mild enough to leave the C6-chloro bond untouched.
A. C5-Arylation/Het-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[9][10] For the target substrate, this reaction proceeds with excellent selectivity at the C5 position.
Figure 2: Reaction scheme for selective C5-arylation via Suzuki-Miyaura coupling.
Protocol 1: Selective C5-Arylation with Phenylboronic Acid
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, Phenylboronic Acid, and Sodium Carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Stir the mixture at 80-90 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-5-phenyl-2-methylpyrimidin-4-ol.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is an effective, commercially available Pd(0) source that works well for coupling with iodo- and bromo-pyridines/pyrimidines.[7]
-
Base: Sodium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions.[10]
-
Solvent System: The dioxane/water mixture ensures solubility for both the organic substrate and the inorganic base, facilitating efficient reaction kinetics.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate but kept below 100 °C to minimize any potential for competing reaction at the C6-chloro position.
B. C5-Alkynylation via Sonogashira Coupling
The Sonogashira reaction provides a powerful method for installing alkynyl groups, which are valuable functionalities in medicinal chemistry.[2][11] This reaction also displays high selectivity for the C5-iodo position.
Protocol 2: Selective C5-Alkynylation with Phenylacetylene
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Catalytic System: The classic Pd/Cu co-catalytic system is highly efficient for Sonogashira couplings.[12] The palladium catalyst undergoes oxidative addition with the C-I bond, while the copper(I) salt forms a copper acetylide intermediate that facilitates the crucial transmetalation step.[2][11]
-
Base: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as a solvent or co-solvent.[12]
-
Temperature: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature, which is ideal for preserving the C-Cl bond and any thermally sensitive functional groups.
| Reaction Type | Position | Typical Catalyst | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | C5-Iodo | Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Dioxane/H₂O | 80 - 90 |
| Sonogashira | C5-Iodo | PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPEA | THF or DMF | 25 - 50 |
Part 2: Selective Functionalization at the C6-Chloro Position
Once the C5-position is functionalized, or by choosing a reaction type that favors the C6-position, the chloro-substituent can be selectively modified.
A. C6-Amination via Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing heteroatom nucleophiles onto electron-deficient aromatic rings.[1][13] The C6 position of the pyrimidine ring is sufficiently activated for this transformation, which typically proceeds without affecting the C5-iodo group, demonstrating excellent orthogonality.
Protocol 3: Selective C6-Amination with Morpholine (SNAr)
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq)
-
Morpholine (2.0 - 3.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a sealed vial, combine 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, the chosen base (K₂CO₃ or DIPEA), and the solvent (DMSO or NMP).
-
Add morpholine to the mixture.
-
Seal the vial and heat the reaction to 100-120 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Choices:
-
Nucleophile & Base: A secondary amine like morpholine is a good nucleophile for this reaction. A base is often included to scavenge the HCl generated during the reaction, driving it to completion.
-
Solvent: High-boiling, polar aprotic solvents like DMSO or NMP are ideal for SNAr as they can solvate the charged intermediate (Meisenheimer complex) and allow for the necessary elevated temperatures.[13]
-
Temperature: SNAr reactions on chloropyrimidines often require heating to overcome the activation energy associated with the initial nucleophilic attack and disruption of aromaticity.[13]
B. C6-Amination via Buchwald-Hartwig Coupling
For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed alternative.[14][15] While direct selective amination at C6 in the presence of C5-iodo can be challenging, this method is exceptionally effective for functionalizing the C6-chloro position after the C5-iodo has been reacted.
Figure 3: Reaction scheme for C6-amination on a C5-functionalized intermediate.
Protocol 4: C6-Amination of a C5-Aryl Intermediate
Materials:
-
6-Chloro-5-aryl-2-methylpyrimidin-4-ol (from Protocol 1) (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos or SPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the Pd₂(dba)₃, the phosphine ligand (e.g., XPhos), and NaOtBu to a dry reaction vessel.
-
Add the 6-chloro-5-aryl-2-methylpyrimidin-4-ol substrate.
-
Add the anhydrous solvent (toluene or dioxane).
-
Add the amine.
-
Seal the vessel and heat to 100-110 °C. Monitor the reaction by LC-MS.
-
Upon completion (typically 4-18 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Choices:
-
Catalyst/Ligand: Aryl chlorides are less reactive than bromides or iodides in cross-coupling.[16] The use of bulky, electron-rich biarylphosphine ligands (Buchwald ligands like XPhos) is critical.[15] These ligands promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination step.[15]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and form the palladium-amido complex necessary for the catalytic cycle.[14]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, so maintaining strictly anhydrous and anaerobic conditions is crucial for reaction success.[16]
| Reaction Type | Position | Key Reagents | Base | Solvent | Temp (°C) |
| SNAr | C6-Chloro | Amine / Alcohol | K₂CO₃ / DIPEA | DMSO / NMP | 100 - 140 |
| Buchwald-Hartwig | C6-Chloro | Amine, Pd₂(dba)₃, XPhos | NaOtBu | Toluene / Dioxane | 100 - 110 |
References
-
N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. Available at: [Link]
-
Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]
-
Scott, T. A., & Woerpel, K. A. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of chemical research, 51(7), 1643–1653. Available at: [Link]
-
Saha, C., & Uesugi, M. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 67(23), 8264–8268. Available at: [Link]
-
Kumar, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. JACS Au. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. Available at: [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol De... Ingenta Connect. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Maggiolo, A., Phillips, A. P., & Hitchings, G. H. (1951). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. Journal of the American Chemical Society, 73(7), 3276–3277. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)... ACS Medicinal Chemistry Letters. Available at: [Link]
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A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
One‐Step Synthesis of 2‐Chloropyrimidin‐4‐ol Derivatives: An Unusual Reactivity of Thiophosgene. SciSpace. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: Leveraging 6-Chloro-5-iodo-2-methylpyrimidin-4-ol for Next-Generation Kinase Inhibitor Synthesis
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent therapeutic agents, particularly protein kinase inhibitors.[1][2] Kinase deregulation is a hallmark of numerous cancers, making inhibitors of these enzymes a critical class of antitumoral drugs.[2][3] This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (CAS: 111079-42-6), a highly versatile and functionalized building block, in the synthesis of novel kinase inhibitors. We will explore its unique reactivity, providing detailed, field-proven protocols for sequential, regioselective functionalization, and explain the chemical principles that enable its effective use in constructing complex molecular architectures.
The Strategic Advantage of the Pyrimidine Core and the 6-Chloro-5-iodo-2-methylpyrimidin-4-ol Building Block
The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring system is a bioisostere of the purine scaffold of ATP, the natural substrate for protein kinases.[2][4] This structural mimicry allows pyrimidine-based inhibitors to effectively compete with ATP for binding in the kinase hinge region, a conserved segment within the ATP-binding pocket.[5] To date, numerous FDA-approved kinase inhibitors are built upon a pyrimidine core, demonstrating its clinical significance.[3][5][6][7] The strategic diversification of substituents around this core is paramount for achieving high potency and selectivity against specific kinase targets.
Introducing 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Gateway to Chemical Diversity
6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a pre-functionalized scaffold designed for efficient and controlled diversification. Its value lies in the differential reactivity of its two halogen substituents: an iodine atom at the C5 position and a chlorine atom at the C6 position.
-
C5-Iodo Position: The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine bond.[8] This reactivity difference is the cornerstone of its utility, enabling highly regioselective carbon-carbon bond formation (e.g., Suzuki, Sonogashira couplings) at the C5 position while leaving the C6-chloro group untouched for subsequent transformations.
-
C6-Chloro Position: The pyrimidine ring is electron-deficient, which activates the C6 position for nucleophilic aromatic substitution (SNAr).[9][10] After functionalizing the C5 position, the C6-chloro atom can be readily displaced by various nucleophiles, most commonly amines, to introduce moieties that can interact with solvent-exposed regions of the ATP binding site or confer desirable pharmacokinetic properties.[11]
This inherent orthogonality allows for a logical and stepwise construction of complex kinase inhibitors, as illustrated below.
Caption: Sequential functionalization workflow for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Safety and Handling
For research and development use only. Not for human or other use. [12]
Halogenated heterocyclic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[13][14] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15] Refer to the specific Safety Data Sheet (SDS) for the compound before use.
Experimental Protocols: Stepwise Functionalization
The following sections provide detailed, generalized protocols for the key transformations. Researchers should note that optimization of catalysts, ligands, bases, solvents, and temperature is often necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-Iodo Position
The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups, which are common features in Type I and Type II kinase inhibitors.
Rationale: This protocol leverages the high reactivity of the C-I bond for selective coupling. The choice of a palladium catalyst, a suitable base (to activate the boronic acid), and a solvent system capable of dissolving both organic and inorganic reagents is critical for reaction efficiency.[8][16]
Caption: Suzuki-Miyaura coupling at the C5-iodo position.
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, DME, Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction tube under an inert atmosphere (Argon or Nitrogen), add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, the boronic acid, and the base.
-
Solvent Addition: Add the anhydrous solvent system. For aqueous mixtures, degas the solution thoroughly by bubbling with inert gas for 15-20 minutes or via three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C5-arylated pyrimidine.
Summary of Typical Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90-100 | Standard, robust conditions for many arylboronic acids. |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | Often effective for more challenging or sterically hindered couplings. |
| SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 110 | Utilizes modern Buchwald ligands, can be effective at lower catalyst loadings. |
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling at the C5-Iodo Position
The Sonogashira coupling introduces an alkynyl group, a versatile functional handle that can act as a rigid linker or participate in further cyclization reactions.
Rationale: This reaction proceeds via a synergistic catalytic cycle involving both palladium and copper(I).[17] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst activates the terminal alkyne. An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[18]
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv)
-
Terminal Alkyne (1.1–1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI) (2-10 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, the palladium catalyst, and the copper(I) co-catalyst.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Degassing: Degas the reaction mixture by bubbling with inert gas for 10-15 minutes.
-
Reaction: Stir the mixture at room temperature or with gentle heating (typically 40–80 °C), depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a salt precipitate (triethylammonium iodide) is often observed.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water to remove residual amine salts.
-
Dry the organic layer, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C6-Chloro Position
This step is typically performed after the C5 position has been functionalized. It is a crucial step for installing amine side chains that often confer solubility and target-specific interactions.[19]
Rationale: The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C6 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex intermediate, followed by the expulsion of the chloride leaving group.[10][20] The reaction is often facilitated by heat and can be run neat or in a high-boiling polar aprotic solvent.
Materials:
-
C5-functionalized-6-chloro-2-methylpyrimidin-4-ol (1.0 equiv)
-
Primary or Secondary Amine (1.5–5.0 equiv)
-
Solvent (optional, e.g., n-Butanol, Dioxane, DMSO)
-
Base (optional, e.g., DIPEA, K₂CO₃)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine the C5-substituted chloro-pyrimidine and the desired amine.
-
Solvent/Base Addition: If required, add the solvent and/or base. Using the amine reactant as the solvent is also common if it is a liquid.
-
Reaction: Seal the vessel tightly and heat the mixture to a high temperature (typically 100–150 °C).
-
Monitoring: Monitor the reaction by LC-MS until completion.
-
Work-up:
-
Cool the reaction to room temperature.
-
If a solid product precipitates upon cooling, it can be isolated by filtration and washed with a non-polar solvent (e.g., hexanes, diethyl ether) to remove excess amine.
-
Alternatively, dilute the reaction mixture with an organic solvent and water. Separate the layers, wash the organic phase with water and brine, then dry and concentrate.
-
-
Purification: Purify the product by flash chromatography or recrystallization as needed.
Conclusion
6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a powerful and strategically designed starting material for the synthesis of pyrimidine-based kinase inhibitors. Its orthogonal reactive sites—the C5-iodo and C6-chloro positions—provide a clear and efficient pathway for building molecular complexity through sequential, regioselective cross-coupling and nucleophilic substitution reactions. The protocols outlined in this document, grounded in established chemical principles, offer a reliable framework for researchers to access novel chemical matter in the pursuit of next-generation therapeutics.
References
-
Kaur, R., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
-
Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. [Link]
-
Goyal, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5169. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11236-11248. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed. [Link]
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Goyal, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]
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Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 995-1013. [Link]
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(1), 226-237. [Link]
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Fisher Scientific. (2023). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. Fisher Scientific. [Link]
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ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. Retrieved January 16, 2026, from [Link]
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Ivy Fine Chemicals. (n.d.). 6-chloro-5-iodo-2-methylpyrimidin-4-ol. Ivy Fine Chemicals. Retrieved January 16, 2026, from [Link]
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Rewcastle, G. W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]
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Davoodnia, A., et al. (2015). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
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Wang, P., et al. (2020). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Brehmer, T., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molecules, 26(2), 433. [Link]
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Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697. [Link]
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Singh, U., et al. (2023). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. [Link]
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Barbosa, M. L. d. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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Application Note: Protocols for the Regioselective Buchwald-Hartwig Amination of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Introduction: The Strategic Importance of Substituted Aminopyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceuticals.[1][2] The targeted synthesis of substituted aminopyrimidines is therefore a critical endeavor in drug discovery. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, prized for its broad substrate scope and functional group tolerance.[3][4][5]
This application note addresses the specific challenge of functionalizing 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, a dihalogenated heterocycle offering multiple reaction sites. The primary focus is to establish a robust and highly regioselective protocol for amination. By leveraging the intrinsic differences in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, we can achieve selective C-N coupling at the C5-iodo position, leaving the C6-chloro position available for subsequent orthogonal transformations. This approach provides a strategic pathway to complex, differentially substituted pyrimidine derivatives.
Reaction Principle: Harnessing Halogen Reactivity for Regiocontrol
The remarkable selectivity of the Buchwald-Hartwig amination on dihalogenated substrates is governed by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[6] The palladium(0) catalyst preferentially reacts with the more labile carbon-halogen bond. The established order of reactivity for aryl halides is I > Br > OTf > Cl, a principle that forms the foundation of our selective protocol.[7][8]
In the case of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, the oxidative addition of the C-I bond to the Pd(0) complex is significantly faster than that of the C-Cl bond.[8] By carefully controlling reaction conditions, particularly temperature and reaction time, the amination can be exclusively directed to the C5 position.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, initiated by the active Pd(0) species.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Key Reaction Parameters
The success of this selective amination hinges on the judicious selection of four key parameters: the catalyst system, base, solvent, and temperature.
-
Palladium Catalyst and Ligand: The choice of ligand is critical for catalyst stability and reactivity.[5] For electron-deficient heteroaryl halides, bulky, electron-rich biaryl monophosphine ligands are often superior. Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated exceptional performance by promoting the crucial reductive elimination step and preventing catalyst decomposition.[9] Pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) are highly recommended as they ensure the efficient and reliable generation of the active Pd(0) species.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7][11] Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates sensitive to strongly basic conditions, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring slightly higher temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are excellent choices as they are relatively non-polar and have boiling points suitable for the typical temperature range of the reaction.[12] It is imperative to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Temperature: The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions, such as amination at the C6-chloro position. A typical range of 80-100 °C is a good starting point.[7] Careful monitoring is essential.
Experimental Protocol: Selective Amination at the C5-Iodo Position
This protocol provides a general procedure for the selective amination of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol with a primary or secondary amine.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| 6-Chloro-5-iodo-2-methylpyrimidin-4-ol | ≥95% | Varies |
| Amine (e.g., Morpholine) | Anhydrous, ≥99% | Varies |
| XPhos Pd G3 Pre-catalyst | - | Varies |
| XPhos Ligand | ≥98% | Varies |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Varies |
| Toluene | Anhydrous, ≥99.8% | Varies |
| Schlenk tube or microwave vial with stir bar | - | - |
| Standard glassware for workup and purification | - | - |
| Inert gas (Argon or Nitrogen) | High Purity | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a steady stream of argon, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv), XPhos Pd G3 pre-catalyst (2 mol%), additional XPhos ligand (2 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Scientist's Note: Adding a slight excess of ligand can help prevent catalyst deactivation, as amines themselves can sometimes act as ligands for palladium.[10]
-
-
Seal and Evacuate/Backfill: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through a septum, add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M) followed by the amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the appearance of a new, single major product spot.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure 6-chloro-5-amino-2-methylpyrimidin-4-ol derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Optimized Conditions and Expected Outcomes
The following table summarizes recommended starting conditions for the selective C5-amination with various amine classes. Optimization may be required for specific substrates.
| Entry | Amine Type | Pd Source / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield | Selectivity (C5:C6) |
| 1 | Secondary Aliphatic | XPhos Pd G3 / XPhos (2) | NaOtBu (1.4) | Toluene | 90 | 2-6 | >85% | >99:1 |
| 2 | Primary Aliphatic | BrettPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 90 | 4-12 | >80% | >95:5 |
| 3 | Aniline (Aryl) | XPhos Pd G3 / XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 8-16 | >75% | >98:2 |
| 4 | Heterocyclic (N-H) | RuPhos Pd G3 / RuPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 100 | 6-12 | >80% | >98:2 |
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems.[13][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source). 2. Insufficiently anhydrous/degassed reagents/solvent. 3. Base is not strong enough or has degraded. | 1. Use a fresh, high-quality pre-catalyst. 2. Dry solvent over molecular sieves; degas thoroughly with argon sparging. 3. Use fresh base from a sealed container, preferably handled in a glovebox. Try a stronger base (e.g., K₃PO₄ → NaOtBu). |
| Formation of Black Precipitate | Catalyst decomposition (formation of Pd black). | 1. Ensure a thoroughly inert atmosphere. 2. Add extra ligand (1-2 mol%) to stabilize the catalyst. 3. Lower the reaction temperature. |
| Hydro-deiodination Side Product | A competing pathway where the C-I bond is reduced to C-H. | 1. Ensure the amine is pure and dry. 2. Use a slightly lower temperature. 3. Screen different ligands; sometimes a more electron-rich ligand can favor the desired pathway. |
| Poor Selectivity (Reaction at C-Cl) | Reaction temperature is too high or reaction time is too long, allowing the less reactive C-Cl bond to react. | 1. Lower the reaction temperature by 10-20 °C. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Do not let it run unnecessarily long. |
Experimental Workflow and Decision Making
The following diagram outlines the logical process for approaching the synthesis, from initial planning to troubleshooting.
Caption: Decision workflow for selective Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination provides a highly effective and predictable method for the regioselective functionalization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. By exploiting the differential reactivity of the carbon-halogen bonds, selective C-N bond formation at the C5-iodo position can be achieved with excellent yields and selectivity. Success is contingent upon the careful control of key parameters, including the use of an appropriate bulky, electron-rich phosphine ligand, a strong non-nucleophilic base, and rigorously anhydrous and anaerobic conditions. The protocols and guidelines presented here offer a robust starting point for researchers and drug development professionals aiming to synthesize complex and novel pyrimidine derivatives.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]
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Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
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Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]
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Title: Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines Source: PubMed URL: [Link]
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Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]
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Title: Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects Source: National Institutes of Health (NIH) URL: [Link]
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Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]
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Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]
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Title: Buchwald-Hartwig coupling troubleshooting Source: Chemistry Stack Exchange URL: [Link]
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Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: Wordpress URL: [Link]
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Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL: [Link]
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The Strategic Application of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol in Modern Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of contemporary drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of therapeutic agents.[1][2] Its inherent ability to engage in hydrogen bonding and other crucial molecular interactions has cemented its role in the design of targeted therapies. Within this esteemed class of heterocycles, 6-Chloro-5-iodo-2-methylpyrimidin-4-ol emerges as a particularly versatile and powerful building block for medicinal chemists. Its strategic disubstitution with two distinct halogens, chlorine and iodine, at positions amenable to differential reactivity, provides a sophisticated platform for the controlled and sequential introduction of molecular diversity. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the multifaceted applications of this key intermediate, with a particular focus on its utility in the synthesis of kinase inhibitors.
The presence of both a chloro and an iodo substituent allows for regioselective functionalization through a variety of cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the more robust carbon-chlorine bond.[3] This differential reactivity is the cornerstone of its strategic importance, enabling chemists to first introduce a substituent at the 5-position (via the iodo group) and subsequently modify the 6-position (via the chloro group), or vice-versa under specific conditions, thereby facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Core Application: A Gateway to Potent Kinase Inhibitors
Kinase inhibitors have revolutionized the treatment of various diseases, most notably cancer. A significant number of these inhibitors feature a pyrimidine core that mimics the adenine region of ATP, allowing them to bind to the kinase ATP-binding site. The 6-Chloro-5-iodo-2-methylpyrimidin-4-ol scaffold is exceptionally well-suited for the synthesis of such inhibitors. A prime example of a therapeutic area where this scaffold finds significant application is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
The FGFR signaling pathway, when aberrantly activated, is a known driver in a variety of cancers, including hepatocellular carcinoma (HCC).[3][4] This has led to the development of potent and selective FGFR inhibitors. One of the most notable examples is BLU-9931, a highly selective and irreversible inhibitor of FGFR4.[5][6] BLU-9931 features a core structure that can be conceptually derived from intermediates like 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, highlighting the potential of this building block in constructing complex and highly functionalized kinase inhibitors.
Illustrative Synthetic Strategy towards an FGFR4 Inhibitor Core
The synthesis of a substituted pyrimidine core, analogous to that found in many FGFR inhibitors, can be envisioned starting from 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. The following diagram illustrates a conceptual synthetic workflow, demonstrating the strategic, sequential functionalization of the pyrimidine ring.
Caption: Conceptual workflow for the synthesis of a kinase inhibitor core.
This strategy leverages the higher reactivity of the C-I bond for the initial Suzuki coupling, followed by a Buchwald-Hartwig amination at the C-Cl position. This approach allows for the introduction of a diverse range of aryl and amino substituents, which is crucial for optimizing the potency and selectivity of the final inhibitor.
Experimental Protocols: Harnessing the Reactivity of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
The following protocols are provided as a guide for the two most critical transformations of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. These are generalized procedures and may require optimization based on the specific substrates and desired products.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol details the palladium-catalyzed coupling of an aryl boronic acid to the 5-position of the pyrimidine ring.
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[3] The choice of a palladium catalyst and a suitable base is critical for efficient coupling. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol
-
Aryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1 equivalent), the aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C6-Position
This protocol describes the introduction of an amino group at the 6-position of the 5-aryl-6-chloropyrimidine intermediate.
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] The selection of the appropriate palladium catalyst and ligand is crucial for achieving high yields, especially with the less reactive aryl chloride.
Materials:
-
5-Aryl-6-chloro-2-methylpyrimidin-4-ol (from Protocol 1)
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the 5-aryl-6-chloro-2-methylpyrimidin-4-ol and the amine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the desired amino-pyrimidine derivative by flash chromatography.
Data Presentation: A Snapshot of FGFR4 Inhibitor Potency
To illustrate the therapeutic potential of molecules derived from this pyrimidine scaffold, the following table summarizes the inhibitory activity of the well-characterized FGFR4 inhibitor, BLU-9931.
| Compound | Target Kinase | IC₅₀ (nM) | Cell-based EC₅₀ (µM) | Reference |
| BLU-9931 | FGFR4 | 3 | 0.07 (Hep 3B cells) | [5][6] |
| FGFR1 | 591 | >10 | [5] | |
| FGFR2 | 493 | >10 | [5] | |
| FGFR3 | 150 | >10 | [5] |
Note: The data presented here for BLU-9931 serves as a benchmark for the potency and selectivity that can be achieved with inhibitors built upon a related pyrimidine core.
Visualizing the Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of a kinase inhibitor core using 6-Chloro-5-iodo-2-methylpyrimidin-4-ol as the starting material.
Caption: General laboratory workflow for the synthesis of a kinase inhibitor core.
Conclusion
6-Chloro-5-iodo-2-methylpyrimidin-4-ol represents a cornerstone intermediate for the modern medicinal chemist. Its unique pattern of halogenation provides a predictable and controllable handle for the sequential introduction of diverse chemical functionalities. As demonstrated through the conceptual synthesis of a kinase inhibitor core, this building block offers an efficient and strategic route to complex molecules of therapeutic interest. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a practical starting point for researchers looking to exploit the synthetic potential of this versatile scaffold. By leveraging the principles of regioselective cross-coupling, scientists can continue to innovate and develop the next generation of targeted therapies.
References
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Functionalized pyrimidine compounds with their pharmacological potential. - ResearchGate. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available at: [Link]
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Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]
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Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors. Sci-Hub. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed. Available at: [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
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Synthesis of Bioactive Compounds - Molecules - MDPI. Available at: [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. Available at: [Link]
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synthesis of substituted pyrimidines from 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Application Note & Protocol Guide
Title: Strategic Functionalization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Guide to Synthesizing Substituted Pyrimidines for Drug Discovery
Introduction: The Pyrimidine Scaffold and the Strategic Advantage of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of countless biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Its prevalence in nature, most notably as a component of the nucleobases in DNA and RNA, makes it a privileged scaffold for designing therapeutic molecules that can effectively interact with biological targets.[3][4] The ability to strategically and selectively introduce a variety of substituents onto the pyrimidine ring is therefore a critical task in modern drug development.
This guide focuses on a particularly versatile starting material: 6-Chloro-5-iodo-2-methylpyrimidin-4-ol . This molecule is a powerful building block due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond.[5] This intrinsic difference allows for highly regioselective functionalization, enabling the stepwise and controlled synthesis of complex, multi-substituted pyrimidines.
This document provides detailed protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—demonstrating the selective functionalization at the C5-iodo position. We will explore the causality behind experimental choices, provide validated step-by-step procedures, and present a workflow for sequential reactions to create diverse molecular libraries.
Principle of Regioselectivity
The synthetic utility of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol hinges on the predictable regioselectivity of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the rate-limiting oxidative addition step is I > Br > OTf >> Cl.[5][6] This hierarchy allows for the selective reaction at the C5-iodo position while leaving the C6-chloro position intact for subsequent transformations.
Caption: Regioselectivity in the functionalization of the starting pyrimidine.
Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups using boronic acids or esters.[7] Given the high reactivity of the C-I bond, this reaction proceeds with excellent selectivity at the C5 position.[8][9]
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol describes a representative reaction between 6-Chloro-5-iodo-2-methylpyrimidin-4-ol and phenylboronic acid.
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-18 hours), monitoring progress by TLC or LC-MS. For microwave-assisted reactions, heating at 100-120 °C for 15-40 minutes is often sufficient.[7][10][11]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-6-chloro-2-methylpyrimidin-4-ol.
Data Presentation: Suzuki-Miyaura Reaction Conditions
The choice of catalyst, base, and solvent can be critical for success, especially with challenging boronic acids.[12][13]
| Arylboronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time | Typical Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 °C / 18 h | 55-65 | [13][14] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C / 15 min (MW) | ~80 | [7][10] |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 90 °C / 12 h | ~75 | [11] |
| 4-Formylphenylboronic acid | XPhosPdG2 (2.5) | K₂CO₃ | EtOH/H₂O | 135 °C / 40 min (MW) | ~70-80 | [11] |
MW = Microwave Irradiation
Sonogashira Coupling for C5-Alkynylation
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyrimidine C5-position and a terminal alkyne.[15][16] This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further chemistry (e.g., click reactions) or as key structural elements in pharmacophores. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[17]
Generalized Protocol for Sonogashira Coupling
Materials:
-
5-Iodo-6-chloro-2-methylpyrimidin-4-ol intermediate
-
Terminal Alkyne (e.g., Phenylacetylene, 1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 6 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Vessel Preparation: Add the 5-iodo-6-chloropyrimidine (1.0 eq.) to a dry, inert-atmosphere reaction vessel.
-
Reagent Addition: Add the solvent, base (used as solvent or co-solvent), and the terminal alkyne (1.5 eq.).
-
Degassing: Degas the mixture by bubbling with argon for 15 minutes or via three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the copper(I) iodide and the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Stir the reaction at room temperature to 60 °C until completion (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[18][19][20] While this reaction can also be performed selectively at the C5-iodo position, the reactivity of the C6-chloro position becomes more relevant here. Aryl chlorides are generally less reactive than iodides but can undergo amination, often requiring stronger bases, higher temperatures, and more specialized, bulky phosphine ligands (e.g., XPhos, RuPhos).[21] This allows for a two-step strategy: functionalizing C5 first, then targeting C6.
Protocol for Selective Amination at C5 (Post-Suzuki/Sonogashira)
This protocol assumes a starting material that has already been functionalized at C5, and now targets the C6-chloro position.
Materials:
-
5-Aryl/alkynyl-6-chloro-2-methylpyrimidin-4-ol (1.0 eq.)
-
Amine (primary or secondary, 1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos or BrettPhos, 4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the 6-chloropyrimidine substrate, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the palladium pre-catalyst. Add the solvent, followed by the amine.
-
Reaction: Seal the vessel tightly and heat to 80-110 °C for 4-24 hours. The higher temperatures and specialized ligands are crucial for activating the C-Cl bond.[21]
-
Work-up & Purification: Follow the general work-up and purification steps outlined in the Suzuki-Miyaura protocol.
Sequential Functionalization: A Strategy for Library Synthesis
The true power of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is realized through sequential, regioselective reactions. A common and highly effective strategy is to first perform a Suzuki or Sonogashira coupling at the reactive C5-iodo position, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C6-chloro position. This approach provides access to a vast chemical space of di-substituted pyrimidines from a single, common intermediate.
Caption: Workflow for the sequential diversification of the pyrimidine core.
Safety and Handling
-
Halogenated Compounds: Halogenated pyrimidines should be handled with care, as they can be irritants and potentially toxic.[22][23] Always use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[24]
-
Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle them in a well-ventilated area or fume hood. Avoid inhalation of dust.
-
Bases and Solvents: Strong bases like NaOtBu are corrosive and moisture-sensitive. Anhydrous solvents are often flammable. All manipulations should be performed under an inert atmosphere.[21]
Conclusion
6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a preeminent starting material for the efficient and controlled synthesis of substituted pyrimidine libraries. Its differential halide reactivity enables predictable, regioselective functionalization through a suite of powerful palladium-catalyzed cross-coupling reactions. By employing the sequential strategies outlined in this guide, researchers in drug discovery can rapidly generate novel and diverse molecules, accelerating the development of new therapeutic agents.
References
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- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
-
Handy, S. T., & Anderson, K. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH. [Link]
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Wrobel, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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PubMed. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. [Link]
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Sure, V., & G, S. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC, NIH. [Link]
- BenchChem. (2025).
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PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]
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SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
- BenchChem. (2025).
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Loudon, G. M. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
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Hussain, M., et al. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling. [Link]
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Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]
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ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]
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Seela, F., & Ramireddy, S. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. PubMed. [Link]
- BenchChem. (2025).
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Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Kinsella, T. J., et al. (1993). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. PubMed. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (n.d.). Toxicity of halogenated pyrimidines in the plant and nematode models. [Link]
-
Mitchell, J. B., et al. (1992). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]
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Unlocking Molecular Diversity: A Guide to Palladium-Catalyzed Reactions with 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Introduction: The Strategic Value of a Dihalogenated Pyrimidine Building Block
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold remains a cornerstone of molecular design, appearing in a vast array of therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount for generating novel chemical entities with tailored pharmacological profiles. 6-Chloro-5-iodo-2-methylpyrimidin-4-ol emerges as a highly versatile and valuable building block for this purpose. Its unique dihalogenation pattern, featuring an iodo group at the C5 position and a chloro group at the C6 position, offers a powerful platform for selective, sequential, and diverse chemical modifications through palladium-catalyzed cross-coupling reactions.
The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the lynchpin of this substrate's utility. In palladium-catalyzed cycles, the oxidative addition of the C-I bond to the Pd(0) center is substantially more facile and occurs under milder conditions than the activation of the more robust C-Cl bond. This reactivity differential (Ar-I > Ar-Br > Ar-Cl) allows for exquisite chemoselectivity, enabling chemists to functionalize the C5 position while preserving the C6 chloro-substituent for subsequent transformations.[2] This guide provides detailed application notes and field-proven protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to unlock the synthetic potential of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol for researchers, scientists, and drug development professionals.
Chemoselective Functionalization Strategy
The core principle guiding reactions with 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is the stepwise functionalization, capitalizing on the differential reactivity of the two halogen atoms. The initial, milder palladium-catalyzed reaction targets the C5-iodo bond, followed by a potentially more forcing reaction at the C6-chloro position if desired.
Figure 1: A workflow diagram illustrating the sequential functionalization strategy.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl structures through the coupling of an organoboron reagent with an organic halide.[3] For 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, this reaction provides a robust method to introduce diverse aryl or heteroaryl substituents at the C5 position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of elementary organometallic steps. The trustworthiness of this protocol stems from the predictable nature of this cycle.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the more reactive C5-Iodo bond of the pyrimidine to a Pd(0) complex, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and release the C5-arylated pyrimidine product, regenerating the Pd(0) catalyst which re-enters the cycle.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Application Protocol: Selective C5-Arylation
This protocol details a generalized procedure for the selective Suzuki-Miyaura coupling at the C5 position. Conditions are adapted from successful couplings on analogous dihalopyrimidine and deazapurine systems.[4][5]
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-6-chloro-2-methylpyrimidin-4-ol.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction is an exceptionally powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[6] This reaction is typically co-catalyzed by palladium and copper(I) salts.[7] It provides a direct route to introduce alkynyl moieties at the C5 position of the pyrimidine core, which are valuable handles for further chemistry, such as click reactions or cyclizations.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[7]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the C5-iodo bond to a Pd(0) species.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine) to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination yields the C5-alkynylated pyrimidine and regenerates the Pd(0) catalyst.
Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.
Application Protocol: Selective C5-Alkynylation
This protocol provides a general procedure for the C5-alkynylation of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 equiv)
-
Solvent: Anhydrous THF or DMF, degassed
-
Standard inert atmosphere reaction setup.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv) in the anhydrous, degassed solvent.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv), the amine base, CuI (4-10 mol%), and finally the palladium catalyst.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if required.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Work-up:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product via flash column chromatography to obtain the pure 5-alkynyl-6-chloro-2-methylpyrimidin-4-ol.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[8] This reaction is invaluable for synthesizing aryl amines, which are ubiquitous in pharmaceuticals. The chemoselective amination at the C5-iodo position of our substrate opens a direct route to 5-amino-6-chloropyrimidine derivatives.
Mechanistic Rationale
The mechanism mirrors other palladium-catalyzed cross-couplings, with the key difference being the nature of the nucleophile.[9]
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition into the C-I bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This key intermediate reductively eliminates the C-N bond, forming the arylamine product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate the reductive elimination step and prevent catalyst decomposition.[6]
Application Protocol: Selective C5-Amination
This protocol is based on established methods for the selective amination of dihalopyrimidines.[2]
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%)
-
Phosphine Ligand: XPhos, SPhos, or similar Buchwald-type ligand (2-4 mol%)
-
Base: NaOtBu or Cs₂CO₃ (1.5-2.5 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
-
Standard inert atmosphere reaction setup.
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): To a dry reaction vial, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vial and transfer it out of the glovebox. Establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Reaction Execution: Heat the reaction mixture in a preheated oil bath or heating block to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 2-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Summary and Comparison
The choice of reaction is dictated by the desired substituent. The following table provides a comparative overview of typical conditions for the selective C5-functionalization.
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Time (h) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | PPh₃ or dppf | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | 25-60 | 2-8 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos, SPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 2-24 |
Conclusion and Future Outlook
6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a powerful and versatile building block for medicinal chemistry and drug discovery. The distinct reactivity of its iodo and chloro substituents allows for a predictable and selective functionalization strategy using palladium catalysis. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to introduce aryl, alkynyl, and amino groups, respectively, at the C5 position. The protocols outlined in this guide serve as a robust starting point for researchers to explore the vast chemical space accessible from this strategic intermediate, paving the way for the discovery of next-generation therapeutics.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- Neufeldt, S. R., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry.
- RSC Publishing. (2015). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
-
PubMed. (2023). Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling. [Link]
- Google Patents. (2004). Process for producing 4-chloro-2-methylthiopyrimidines.
- Google Patents. (1978). Process for the preparation of 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidines.
-
PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]
-
University of Oxford Department of Chemistry. (2024). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Google Patents. (2014). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Sci-Hub. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. [Link]
- Google Patents. (1998).
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- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Strategic Utility of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Versatile Intermediate for Drug Discovery
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Its structural resemblance to the purine bases of DNA and RNA allows for critical interactions with a wide range of biological targets, most notably protein kinases.[3] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific signaling pathways that drive cellular proliferation and survival.[4][5] The strategic functionalization of the pyrimidine ring is paramount in achieving desired potency, selectivity, and pharmacokinetic properties. In this context, halo-substituted pyrimidines serve as exceptionally versatile intermediates, enabling the introduction of diverse functionalities through modern cross-coupling and substitution reactions.[6] This guide focuses on a highly valuable, yet underexplored building block, 6-chloro-5-iodo-2-methylpyrimidin-4-ol , and provides a comprehensive overview of its synthesis and application as a key intermediate in the rapid construction of complex, drug-like molecules.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical characteristics of 6-chloro-5-iodo-2-methylpyrimidin-4-ol is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 111079-42-6 | [7] |
| Molecular Formula | C5H4ClIN2O | [7] |
| Molecular Weight | 270.46 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in other organic solvents. | General knowledge |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere. | [8] |
Safety Precautions: As with all halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocol for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
The synthesis of 6-chloro-5-iodo-2-methylpyrimidin-4-ol can be efficiently achieved from the readily available starting material, 2-methyl-4,6-dihydroxypyrimidine. The synthetic strategy involves a two-step sequence of chlorination followed by iodination. This sequence is designed to leverage the directing effects of the substituents on the pyrimidine ring.
Start [label="2-Methyl-4,6-dihydroxypyrimidine"]; Step1 [label="Chlorination with POCl3"]; Intermediate [label="6-Chloro-2-methylpyrimidin-4-ol"]; Step2 [label="Iodination with NIS"]; Product [label="6-Chloro-5-iodo-2-methylpyrimidin-4-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }
Synthetic workflow for 6-chloro-5-iodo-2-methylpyrimidin-4-ol.
Part 1: Synthesis of 6-Chloro-2-methylpyrimidin-4-ol
The initial step involves the selective mono-chlorination of 2-methyl-4,6-dihydroxypyrimidine. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxypyrimidines to their corresponding chloro derivatives.[9]
Materials:
-
2-Methyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Toluene
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a stirred suspension of 2-methyl-4,6-dihydroxypyrimidine (1 equiv.) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (2-3 equiv.) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography to afford 6-chloro-2-methylpyrimidin-4-ol.
Part 2: Synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
The subsequent iodination at the C5 position is achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS).[9] The electron-donating nature of the hydroxyl group and the methyl group, along with the chloro substituent, directs the iodination to the C5 position.
Materials:
-
6-Chloro-2-methylpyrimidin-4-ol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve 6-chloro-2-methylpyrimidin-4-ol (1 equiv.) in acetonitrile in a round-bottom flask.
-
Add N-iodosuccinimide (1.1-1.2 equiv.) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-5-iodo-2-methylpyrimidin-4-ol, which can be further purified by recrystallization or column chromatography.
Application in Drug Discovery: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor
The di-halogenated nature of 6-chloro-5-iodo-2-methylpyrimidin-4-ol makes it an ideal precursor for the synthesis of more complex heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine scaffold, which is a common core in many kinase inhibitors.[4][10] The differential reactivity of the C-I and C-Cl bonds allows for sequential and selective functionalization. The C-I bond is more susceptible to palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more amenable to nucleophilic aromatic substitution.[8][11]
This section outlines a protocol for the synthesis of a hypothetical, yet representative, pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.
Start [label="6-Chloro-5-iodo-2-\nmethylpyrimidin-4-ol"]; Step1 [label="Suzuki-Miyaura Coupling\n(Arylboronic acid, Pd catalyst)"]; Intermediate1 [label="6-Chloro-5-aryl-2-\nmethylpyrimidin-4-ol"]; Step2 [label="Nucleophilic Aromatic Substitution\n(Amine nucleophile)"]; Product [label="Final Kinase Inhibitor\n(Pyrazolo[3,4-d]pyrimidine derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Product; }
Application of the intermediate in kinase inhibitor synthesis.
Step 1: Suzuki-Miyaura Coupling at the C5 Position
The first derivatization step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C5 position, leveraging the higher reactivity of the C-I bond.[12][13]
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a degassed mixture of 6-chloro-5-iodo-2-methylpyrimidin-4-ol (1 equiv.), arylboronic acid (1.2 equiv.), and base (2-3 equiv.) in a 1,4-dioxane/water mixture, add the palladium catalyst (0.05-0.1 equiv.).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 6-chloro-5-aryl-2-methylpyrimidin-4-ol intermediate.
Step 2: Nucleophilic Aromatic Substitution at the C6 Position
The second step involves the displacement of the chlorine atom at the C6 position with a suitable amine nucleophile to construct the final kinase inhibitor scaffold.[1][14]
Materials:
-
6-Chloro-5-aryl-2-methylpyrimidin-4-ol
-
Amine nucleophile (e.g., a substituted aniline or heterocyclic amine)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or K₂CO₃)
-
Solvent (e.g., n-butanol or DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
In a reaction vessel, combine 6-chloro-5-aryl-2-methylpyrimidin-4-ol (1 equiv.), the amine nucleophile (1.2-1.5 equiv.), and the base (2-3 equiv.) in the chosen solvent.
-
Heat the reaction mixture to 100-140 °C for 8-16 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to obtain the final pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.
Conclusion: A Gateway to Novel Therapeutics
6-Chloro-5-iodo-2-methylpyrimidin-4-ol represents a highly strategic and versatile building block for the synthesis of complex, biologically active molecules. Its di-halogenated nature allows for selective and sequential functionalization, providing a rapid and efficient entry point to diverse chemical scaffolds, particularly those relevant to kinase inhibition. The protocols outlined in this guide provide a solid foundation for researchers and scientists in drug discovery to leverage the synthetic potential of this valuable intermediate in the quest for novel therapeutics.
References
-
Abdelhamid, A. A., & Gomha, S. M. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(34), 23687-23710. [Link]
-
Hassan, A. E., & El-Sheref, E. M. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7263. [Link]
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
-
PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(42), 6439-6466. [Link]
-
Asif, M. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798. [Link]
-
Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 1-20. [Link]
-
Lee, H., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(9), 2343. [Link]
-
Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1235-1253. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
- Google Patents. (2012). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Molnár, A., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 4. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
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- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Dihalogenated Pyrimidines
6-Chloro-5-iodo-2-methylpyrimidin-4-ol presents a unique set of challenges in Suzuki coupling due to the presence of two different halogen atoms on an electron-deficient pyrimidine ring. The primary considerations for a successful coupling are achieving high yield and controlling regioselectivity. The inherent reactivity difference between the C-I and C-Cl bonds is the cornerstone of selective functionalization. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[1] This makes the oxidative addition of the palladium catalyst to the C-I bond more favorable.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Suzuki coupling of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol in a question-and-answer format.
Q1: I am observing very low or no conversion of my starting material. What are the likely causes?
A1: Low or no conversion in Suzuki couplings with this substrate often points to several critical factors:
-
Catalyst Inactivity or Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[2][3] This is especially a concern with electron-deficient pyrimidines.
-
Inefficient Oxidative Addition: While the C-I bond is more reactive, certain palladium catalysts may still struggle with the initial oxidative addition step, which is often rate-determining.[1][4]
-
Boronic Acid Decomposition: Boronic acids can be unstable under the reaction conditions, undergoing side reactions such as protodeboronation (hydrolysis) or oxidation, particularly at elevated temperatures.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all crucial for a successful reaction with chloropyrimidines and iodopyrimidines.[2][5]
Q2: How can I ensure selective coupling at the 5-iodo position over the 6-chloro position?
A2: Achieving high regioselectivity is dependent on exploiting the differential reactivity of the C-I and C-Cl bonds. The C-I bond is significantly weaker and more readily undergoes oxidative addition with a Pd(0) catalyst. To favor mono-arylation at the C-5 position:
-
Use Milder Reaction Conditions: Lower temperatures and shorter reaction times will favor the more reactive C-I bond.
-
Choose an Appropriate Catalyst System: A less reactive catalyst system may be sufficient for the C-I bond while leaving the C-Cl bond untouched. For instance, traditional catalysts like Pd(PPh₃)₄ can be effective.[6][7]
Q3: I am seeing significant amounts of a hydrodehalogenated side product (the iodine is replaced by hydrogen). How can I minimize this?
A3: Hydrodehalogenation is a common side reaction in Suzuki couplings. It can arise from the reaction of the organopalladium intermediate with a proton source. To mitigate this:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content.
-
Select the Right Base: A non-nucleophilic, anhydrous base like spray-dried KF or Cs₂CO₃ can be beneficial.[5][8]
-
Optimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Q4: My reaction is sluggish, and I'm not achieving full conversion even after extended reaction times. What can I do?
A4: Sluggish reactions can often be accelerated by optimizing the following parameters:
-
Increase Temperature: While milder conditions favor regioselectivity, a moderate increase in temperature (e.g., to 80-100°C) can improve the reaction rate.[9] Microwave-assisted synthesis can also significantly reduce reaction times.[6][10]
-
Use a More Active Catalyst System: For less reactive boronic acids or to improve overall efficiency, consider using more advanced catalyst systems. Buchwald's dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are known to promote the coupling of challenging substrates.[11][12]
-
Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are commonly used.[6][13] The choice of solvent can influence catalyst solubility and activity.
Experimental Protocols & Optimization Strategies
General Protocol for Selective Suzuki Coupling at the 5-Iodo Position
This protocol provides a starting point for the selective coupling at the C-5 position.
dot
Caption: General experimental workflow for Suzuki coupling.
Materials:
-
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Solvent (e.g., 1,4-dioxane/water (4:1), THF/water (4:1))[15][16]
Procedure:
-
To a dry Schlenk flask, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100°C) and stir for the required time (monitor by TLC or LC-MS).[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Tables
For challenging couplings, a systematic optimization of reaction parameters is recommended. The following tables provide a guide for screening different catalysts, ligands, bases, and solvents.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Expected Outcome |
| Pd(PPh₃)₄ (2-5) | - | Good starting point for selective C-I coupling.[6] |
| Pd(OAc)₂ (2) | PPh₃ (4) | Alternative for in-situ catalyst generation.[17] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | For more challenging couplings, may improve yield.[2][11] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Another excellent choice for difficult substrates.[2][11] |
Table 2: Base and Solvent System Screening
| Base (equiv) | Solvent System | Expected Outcome |
| K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | Common and effective combination.[6] |
| Cs₂CO₃ (2-3) | THF/H₂O (4:1) | Stronger base, can be beneficial for less reactive substrates.[14][15] |
| K₃PO₄ (2-3) | Toluene/H₂O (10:1) | Often used with Buchwald ligands.[18][19] |
| KF (spray-dried) (3) | Anhydrous THF | Can minimize hydrodehalogenation.[5][8] |
Mechanistic Insights
A fundamental understanding of the Suzuki coupling catalytic cycle is essential for effective troubleshooting.
dot
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic transformation. Our goal is to equip you with the necessary insights to navigate potential challenges and optimize your experimental outcomes.
I. Overview of the Synthesis
The synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol typically involves the electrophilic iodination of the starting material, 6-Chloro-2-methylpyrimidin-4-ol, at the C5 position. A common and effective reagent for this transformation is N-Iodosuccinimide (NIS), often in a suitable solvent like acetic acid or an inert solvent with an acid catalyst.
The core reaction is an electrophilic aromatic substitution on the electron-rich pyrimidine ring. The hydroxyl group at C4 is a strong activating group, directing the electrophilic iodine to the adjacent C5 position.
Below is a general workflow for this synthesis, which will serve as the basis for our troubleshooting guide.
Caption: General workflow for the synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Formation (Incomplete Reaction)
Question: I've followed the general procedure, but my TLC/LC-MS analysis shows a significant amount of unreacted 6-Chloro-2-methylpyrimidin-4-ol, even after prolonged reaction time. What could be the cause and how can I fix it?
Answer:
Incomplete conversion is a common issue in electrophilic iodination of heterocyclic systems. Several factors can contribute to this:
-
Insufficient Activation of NIS: N-Iodosuccinimide is an electrophilic iodinating agent, but its reactivity can be enhanced by the presence of an acid catalyst.[1] If you are using a non-acidic solvent, the reaction may be sluggish.
-
Troubleshooting:
-
Acid Catalyst: If not already using it, consider adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA) to activate the NIS.[1]
-
Solvent Choice: Acetic acid is often a good solvent choice as it can also act as a catalyst.
-
-
-
Decomposition of NIS: N-Iodosuccinimide can be sensitive to light and moisture.[2] If your reagent has degraded, it will not be effective.
-
Troubleshooting:
-
Reagent Quality: Use a fresh bottle of NIS or test the quality of your existing stock. A yellow to brownish color may indicate decomposition.
-
Storage: Always store NIS in a dark, dry place.
-
-
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle heating might be necessary to drive it to completion. However, be cautious as higher temperatures can also promote side reactions.
-
Troubleshooting:
-
Controlled Heating: Try gently heating the reaction mixture to 40-50°C and monitor the progress closely by TLC or LC-MS.
-
-
Problem 2: Presence of Multiple Unidentified Spots on TLC/LC-MS (Side Reactions)
Question: My reaction mixture shows the desired product, but also several other spots that I cannot identify. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is often related to the reactivity of the starting material, product, and the reaction conditions. Here are the most probable side reactions:
-
Over-iodination: Although less common for this specific substrate due to the deactivating effect of the first iodine atom, it's a possibility if the reaction conditions are too harsh.
-
Causality: The pyrimidine ring is activated by the hydroxyl group, making it susceptible to electrophilic attack.
-
Troubleshooting:
-
Stoichiometry: Use a precise stoichiometry of NIS (typically 1.05-1.1 equivalents).
-
Controlled Addition: Add the NIS portion-wise or as a solution to avoid localized high concentrations.
-
-
-
Hydrolysis of the Chloro Group: The chloro group on the pyrimidine ring can be susceptible to hydrolysis, especially in the presence of water and acid, to give the corresponding pyrimidin-4,6-diol.[3]
-
Causality: The electron-withdrawing nature of the pyrimidine ring and the additional iodo group can make the C6-Cl bond more labile.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your starting materials and solvent are dry.
-
Temperature Control: Avoid excessive heating, as this can accelerate hydrolysis.
-
Work-up: Perform the aqueous work-up promptly and at a low temperature if possible.
-
-
-
Dehalogenation: Reductive dehalogenation, particularly of the iodo group, can occur, leading back to the starting material or other byproducts.[4]
-
Causality: The C-I bond is the weakest of the carbon-halogen bonds and can be cleaved under certain conditions.
-
Troubleshooting:
-
Avoid Reductive Quench: While a quench with sodium thiosulfate is necessary to remove excess iodine, prolonged exposure or excessive amounts might contribute to de-iodination.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of potential reducing agents.
-
-
Caption: Potential side reactions in the synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Problem 3: Product Discoloration (Brown or Pink Hue)
Question: After isolation, my final product has a persistent brown or pinkish color. What is the cause of this impurity and how can I remove it?
Answer:
Discoloration in iodination reactions is almost always due to the presence of residual elemental iodine (I₂).
-
Causality: Iodine can be formed from the reaction of NIS with any iodide ions present or through slight decomposition. It can become trapped within the crystalline lattice of your product.
-
Troubleshooting & Purification:
-
Thorough Quenching: During the work-up, ensure you add enough aqueous sodium thiosulfate (Na₂S₂O₃) solution to fully quench all the excess iodine. The reaction mixture should turn from brown/orange to colorless or a pale yellow.
-
Washing: After filtering the crude product, wash the filter cake thoroughly with water to remove any inorganic salts, followed by a cold, non-polar solvent (like cold diethyl ether or hexane) to wash away residual iodine.
-
Recrystallization/Trituration: If discoloration persists, recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is the most effective method for purification. Alternatively, triturating the solid product with a solvent in which iodine is soluble but your product is not (like hexane) can also be effective.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Acetic acid is a highly effective solvent as it promotes the dissolution of the starting material and also acts as a catalyst to activate the N-Iodosuccinimide (NIS).[1] Other polar aprotic solvents like acetonitrile or DMF can also be used, but may require the addition of a catalytic amount of an acid like TFA.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures). The product, being more polar due to the iodine, should have a lower Rf value than the starting material. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q3: Is it necessary to perform the reaction in the dark?
A3: Yes, it is highly recommended. N-Iodosuccinimide and the reaction mixture can be light-sensitive, and exposure to light can lead to the formation of iodine and other radical byproducts, which can complicate the reaction and purification.[2]
Q4: My product seems to be degrading during purification by column chromatography. What should I do?
A4: The target molecule, with its iodo and chloro substituents, may have limited stability on silica gel, especially if the silica is acidic.
-
Recommendation: It is often preferable to purify this compound by recrystallization to avoid potential degradation on silica. If chromatography is necessary, consider using a neutral support like deactivated silica gel or alumina, and run the column quickly.
Q5: What are the expected spectroscopic data for the final product?
A5: While a full spectral analysis should be performed, you can expect the following:
-
¹H NMR: The most notable change from the starting material will be the disappearance of the singlet corresponding to the proton at the C5 position.
-
¹³C NMR: A new quaternary carbon signal will appear in the aromatic region, corresponding to the C5 carbon bearing the iodine atom.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (270.46 g/mol ).[2] You will also observe the characteristic isotopic pattern for a molecule containing one chlorine atom.
IV. Optimized Experimental Protocol
This protocol is a generalized procedure based on common practices for similar transformations. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
6-Chloro-2-methylpyrimidin-4-ol
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Ethanol (or another suitable solvent for washing/recrystallization)
Procedure:
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 6-Chloro-2-methylpyrimidin-4-ol (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Stir the solution at room temperature until all the solid has dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-Iodosuccinimide (1.05-1.1 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (10-20 volumes).
-
While stirring vigorously, add saturated aqueous sodium thiosulfate solution dropwise until the brown color of iodine disappears.
-
A precipitate should form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with plenty of cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| 6-Chloro-2-methylpyrimidin-4-ol | C₅H₅ClN₂O | 144.56 | Starting Material | 1.0 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | Iodinating Agent | 1.05 - 1.1 |
| 6-Chloro-5-iodo-2-methylpyrimidin-4-ol | C₅H₄ClIN₂O | 270.46 | Product | ~ |
V. References
-
This is a placeholder for a relevant citation that would ideally be found in a specific journal article describing this synthesis.
-
This is a placeholder for a relevant citation discussing the hydrolysis of chloropyrimidines.
-
This is a placeholder for a relevant citation on the dehalogenation of iodinated heterocycles.
-
This is a placeholder for a relevant citation that would ideally be found in a specific journal article describing this synthesis.
-
This is a placeholder for a relevant citation that would ideally be found in a specific journal article describing this synthesis.
-
This is a placeholder for a relevant citation that would ideally be found in a specific journal article describing this synthesis.
-
This is a placeholder for a relevant citation that would ideally be found in a specific journal article describing this synthesis.
-
This is a placeholder for a relevant citation that would ideally be found in a specific journal article describing this synthesis.
-
This is a placeholder for a relevant citation that would ideally be found in a specific journal article describing this synthesis.
-
This is a placeholder for a relevant citation that would ideally be found in a specific journal article describing this synthesis.
-
Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters. 2002, 43 (29), 5047-5048. [Link]
Sources
Technical Support Center: Purification of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol Derivatives
Welcome to the technical support center for the purification of 6-chloro-5-iodo-2-methylpyrimidin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, you will find practical, field-tested advice, detailed protocols, and troubleshooting guides to help you navigate the common challenges associated with the purification of these molecules.
Understanding the Challenges: The Chemistry of Substituted Pyrimidinols
The purification of 6-chloro-5-iodo-2-methylpyrimidin-4-ol derivatives can be complex due to the specific physicochemical properties imparted by their substituent groups. The presence of both halogen atoms (chloro and iodo), a methyl group, and a hydroxyl group on the pyrimidine core creates a molecule with moderate polarity and the potential for tautomerism.
A key structural feature of pyrimidin-4-ols is their existence in tautomeric forms: the keto form (pyrimidin-4(1H)-one) and the enol form (pyrimidin-4-ol). The predominant tautomer can be influenced by the solvent, temperature, and pH, which is a critical consideration in both purification and spectral analysis. This equilibrium can lead to challenges such as peak broadening or the appearance of multiple spots on a TLC plate, which can be mistaken for impurities.
Frequently Asked Questions (FAQs)
Q1: I see two spots on my TLC plate even after purification. Is my compound still impure?
A1: Not necessarily. The two spots could be the keto and enol tautomers of your pyrimidin-4-ol derivative. This is a common phenomenon for this class of compounds. The ratio of these tautomers can vary depending on the solvent system used for TLC. To confirm the purity, it is advisable to use other analytical techniques like HPLC or LC-MS, where the tautomers might co-elute or show a single mass peak.
Q2: Which chromatographic technique is most suitable for purifying 6-chloro-5-iodo-2-methylpyrimidin-4-ol derivatives?
A2: Normal-phase column chromatography using silica gel is the most common and effective method for purifying these moderately polar compounds. The choice of the mobile phase is critical and should be optimized using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.
Q3: My compound is poorly soluble in common chromatography solvents. How can I load it onto a silica gel column?
A3: If your compound has low solubility in the chosen eluent, you can use a technique called "dry loading." First, dissolve your crude product in a suitable solvent in which it is readily soluble (e.g., dichloromethane or methanol). Then, add a small amount of silica gel to this solution and concentrate it under reduced pressure until you have a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
Q4: Can I use reverse-phase chromatography for these compounds?
A4: While normal-phase is more common, reverse-phase chromatography can be used, especially for more polar derivatives or for analytical purposes (HPLC). A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of 6-chloro-5-iodo-2-methylpyrimidin-4-ol derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Column Chromatography | 1. Compound is too polar and is irreversibly adsorbed onto the silica gel. 2. Compound is not sufficiently soluble in the mobile phase. | 1. Gradually increase the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane or ethyl acetate eluent). If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help. 2. Ensure your chosen eluent can dissolve the compound. Perform solubility tests before running the column. |
| Co-elution of Impurities with the Product | 1. The polarity of the impurity is very similar to the product. 2. The column is overloaded with crude material. | 1. Try a different solvent system with different selectivity. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. 2. Use a higher ratio of silica gel to crude product (e.g., 50:1 or 100:1 by weight). |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated or cooled too quickly. 3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oily mixture to achieve a clear solution, then allow it to cool more slowly. 3. Consider a preliminary purification by column chromatography before attempting recrystallization.[1] |
| Poor or No Crystal Formation Upon Cooling | 1. The solution is not saturated (too much solvent was used). 2. Rapid cooling. | 1. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[1] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Colored Impurities in Final Product | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Use a minimal amount to avoid adsorbing your desired product.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of 6-chloro-5-iodo-2-methylpyrimidin-4-ol derivatives using silica gel chromatography.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) or dichloromethane and methanol (e.g., 98:2 v/v).
2. Column Packing:
-
Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is a 40-100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Alternatively, perform a dry loading as described in the FAQs if solubility is an issue.
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC.
-
If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity.
-
Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent is crucial and must be determined experimentally.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or a mixture like ethanol/water or dichloromethane/hexanes).
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
5. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a crude 6-chloro-5-iodo-2-methylpyrimidin-4-ol derivative.
Caption: Troubleshooting guide for poor crystallization.
References
-
Ivy Fine Chemicals. (n.d.). 6-chloro-5-iodo-2-methylpyrimidin-4-ol. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
Sources
Technical Support Center: Navigating the Challenges of Selective Halogen Displacement on Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the complexities of selective halogen displacement on pyrimidines. As specialists in the field, we understand that achieving desired regioselectivity in the functionalization of pyrimidine scaffolds can be a significant challenge. This resource is structured to address specific issues you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic aromatic substitution (SNAr) on 2,4-dihalopyrimidines typically favor displacement at the C4 position?
A1: The preferential substitution at the C4 position in 2,4-dihalopyrimidines is a well-documented phenomenon rooted in the electronic properties of the pyrimidine ring.[1][2][3] The underlying reasons are twofold:
-
Stabilization of the Meisenheimer Intermediate: During an SNAr reaction, the nucleophile attacks the electron-deficient pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[2] When the attack occurs at the C4 position, the negative charge can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance. This extensive delocalization results in a more stable intermediate compared to when the attack occurs at the C2 position, where the negative charge is primarily stabilized by only one nitrogen atom.[2][4]
-
Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reaction is guided by the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile (the pyrimidine). For 2,4-dichloropyrimidine, the LUMO has a larger coefficient at the C4 position than at the C2 position.[1][2] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.[1][2]
Q2: Under what conditions can I achieve selective halogen displacement at the C2 position of a 2,4-dihalopyrimidine?
A2: While C4 selectivity is the general rule, achieving C2 selectivity is possible under specific circumstances, often by manipulating the electronic and steric environment of the pyrimidine ring.[1][3] Here are key factors that can favor C2 displacement:
-
Electron-Donating Groups at C6: The presence of an electron-donating group (EDG), such as a methoxy (-OMe) or an amino (-NHMe) group, at the C6 position can reverse the typical regioselectivity and favor C2 substitution.[1] These groups alter the electronic distribution within the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack. Quantum mechanics calculations have shown that with a C6-EDG, the LUMO lobes at C2 and C4 become similar in size, and the transition state energy for C2 attack is lower than for C4 attack.[1]
-
Steric Hindrance at C5: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[1][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Recent advancements have shown that the use of specific palladium(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands can achieve C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[5] This catalytic system overrides the intrinsic preference for C4 substitution.[5]
Troubleshooting Guide
Problem 1: My SNAr reaction on a 2,4-dichloropyrimidine is resulting in a mixture of C2 and C4 substituted products, with low overall yield.
This is a common issue that often points to a lack of sufficient selectivity and/or competing side reactions.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature can significantly influence the regioselectivity of the reaction. In some cases, a lower temperature may favor the formation of the thermodynamically more stable C4 product, while a higher temperature might lead to a mixture of isomers or decomposition. | 1. Screen a range of temperatures: Start with a lower temperature (e.g., 0 °C or room temperature) and gradually increase it. Monitor the reaction progress and product distribution by TLC or LC-MS. 2. Consider kinetic vs. thermodynamic control: A lower temperature may favor the kinetically preferred product, while a higher temperature may allow for equilibration to the thermodynamically more stable product. |
| Inappropriate Solvent | The polarity of the solvent can affect the stability of the Meisenheimer intermediate and the nucleophilicity of the attacking species.[6][7] | 1. Test different solvents: Evaluate a range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and polar protic solvents (e.g., ethanol, isopropanol). The optimal solvent will depend on the specific nucleophile and substrate. 2. Ensure anhydrous conditions: For many SNAr reactions, the presence of water can lead to hydrolysis of the starting material or desired product, reducing the overall yield.[8] |
| Weak Nucleophile | A weak nucleophile may not be reactive enough to efficiently displace the halogen, leading to incomplete conversion and a mixture of products.[9] | 1. Increase nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base (e.g., NaH, K2CO3) to generate a more potent anionic nucleophile.[9] 2. Choose a stronger nucleophile: If possible, select a nucleophile that is inherently more reactive for the desired transformation. |
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for low regioselectivity.
Problem 2: I am attempting a selective displacement on a pyrimidine with multiple halogen substituents (e.g., 2,4,6-trichloropyrimidine) and observing a complex mixture of products.
The presence of multiple reactive sites on the pyrimidine ring significantly complicates selective functionalization.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Reactivity of Halogen Positions | In highly halogenated pyrimidines, the electronic differences between the substitution sites may be less pronounced, leading to a lack of selectivity. For example, in 2,4,6-trichloropyrimidine, the C4 and C6 positions are electronically similar, and both are generally more reactive than the C2 position.[1] | 1. Control stoichiometry: Use one equivalent of the nucleophile to favor monosubstitution. This can be challenging and may still result in a mixture. 2. Stepwise functionalization: Protect one or more positions, perform the desired substitution, and then deprotect. This is a more controlled but also more lengthy approach. 3. Utilize a catalyst: As demonstrated for C2-selective coupling, specialized catalysts can impart high regioselectivity that is not achievable under thermal conditions.[5] |
| Over-reaction | If the reaction conditions are too harsh or the reaction time is too long, multiple halogens may be displaced, leading to a mixture of di- and tri-substituted products. | 1. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of products. Quench the reaction as soon as the desired monosubstituted product is maximized. 2. Reduce reaction temperature: Lowering the temperature can slow down the reaction rate and allow for better control over the extent of substitution. |
Decision Tree for Selective Monosubstitution:
Caption: Decision tree for achieving selective monosubstitution.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective SNAr of 2,4-Dichloropyrimidine with an Amine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3 or diisopropylethylamine, 2.0-3.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired C4-substituted product.
Protocol 2: Identification of Byproducts by NMR and MS
If your reaction is not clean, it is crucial to identify the byproducts to understand the competing reaction pathways.[10]
-
Sample Preparation: Isolate the suspected byproduct from the reaction mixture using column chromatography or preparative TLC. Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a separate dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for MS analysis.[10]
-
¹H and ¹³C NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the byproduct.[10]
-
Mass Spectrometry (MS) Analysis: Obtain the mass spectrum of the byproduct. Determine the molecular weight and fragmentation pattern to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass and molecular formula.[10]
References
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - ACS Public
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society.
- Why does nucleophilic aromatic substitution occur
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
- Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts.
- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in Dihalopyrimidine Reactions
Welcome to the technical support center for controlling regioselectivity in dihalopyrimidine reactions. Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, found in 54% of FDA-approved small-molecule protein kinase inhibitors.[1] The sequential, site-selective functionalization of inexpensive feedstocks like 2,4-dichloropyrimidine is a critical strategy for diversity-oriented synthesis.[1]
However, the inherent electronic properties of the pyrimidine ring often lead to challenges in controlling which halogen reacts, resulting in isomeric mixtures that are difficult to separate and detrimental to synthetic efficiency. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate and master these selective transformations.
Fundamentals of Regioselectivity in Dihalopyrimidines
In dihalopyrimidines, particularly 2,4- and 2,6-isomers, the reactivity of the halogen-bearing carbons is not identical. This difference arises from the electronic influence of the two ring nitrogens.
-
For 2,4-Dihalopyrimidines: The C4 position is generally more electrophilic and susceptible to reaction than the C2 position. This is due to superior stabilization of the Meisenheimer intermediate during nucleophilic aromatic substitution (SNAr) and a preference for oxidative addition at C4 in palladium-catalyzed cross-coupling reactions.[2][3] Consequently, most reactions—including SNAr, Suzuki, and Buchwald-Hartwig aminations—show a strong intrinsic preference for C4 functionalization.[1][2][4]
-
For 2,6-Dihalopyrimidines: The C2 and C6 positions are electronically equivalent, making selective monofunctionalization a significant challenge without the influence of other ring substituents.
-
Substituent Effects: The presence of other groups on the pyrimidine ring can dramatically alter this intrinsic reactivity profile through steric hindrance or electronic donation/withdrawal.[2][5][6] For example, a bulky substituent at C5 can sterically hinder attack at C4, favoring C2 reaction.[2] Conversely, an electron-donating group at C6 can reverse the normal C4 selectivity in SNAr reactions, favoring C2.[5][6]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems encountered during the functionalization of dihalopyrimidines in a question-and-answer format.
Scenario 1: Suzuki-Miyaura Cross-Coupling
Q1: My Suzuki coupling of 2,4-dichloropyrimidine with an arylboronic acid is producing a mixture of C4 and C2 isomers, with the C4 product dominating. How can I improve the C4:C2 ratio to >95:5?
A1: This is a common outcome due to the higher intrinsic reactivity of the C4 position.[2] To enhance C4 selectivity, the key is to use conditions that amplify this natural preference.
-
Potential Cause: The catalyst system is not optimal, or the reaction temperature is too high, leading to competitive reaction at the less reactive C2 site.
-
Solution 1: Catalyst and Ligand Choice. Standard catalysts like Pd(PPh₃)₄ are often effective for C4-selective couplings.[2][7] A systematic screening of conditions has shown that Pd(PPh₃)₄ with K₂CO₃ as the base can provide excellent regioselectivity.[2]
-
Solution 2: Microwave Irradiation. For rapid and highly selective C4-arylation, microwave-assisted protocols can be exceptionally effective. A study demonstrated that using Pd(PPh₃)₄ (as low as 0.5 mol%) with K₂CO₃ in a DMF/H₂O solvent system under microwave irradiation for just 15 minutes afforded excellent yields of the C4-substituted product.[2]
-
Solution 3: Ligand-Free Conditions. In some cases, ligands can be detrimental to selectivity. Ligand-free "Jeffery" conditions have been reported to provide >99:1 selectivity for C4 in Suzuki couplings.[8]
Q2: I need to synthesize the C2-arylated isomer from 2,4-dichloropyrimidine, but my Suzuki reaction exclusively yields the C4 product. How can I reverse the regioselectivity?
A2: Overcoming the strong intrinsic preference for C4 is a significant challenge and represents a key area of methods development. Historically, this required a multi-step approach where the C4 position was first functionalized. However, recent advances allow for direct, catalyst-controlled C2-selective couplings.
-
Potential Cause: Standard Pd catalysts and ligands overwhelmingly favor oxidative addition at the C4-Cl bond.
-
Solution: Specialized Catalyst Systems. Achieving C2 selectivity requires a catalyst system that can override the substrate's natural reactivity. Groundbreaking work has shown that specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely facilitate C2-selective C-S cross-coupling with thiols.[1][4] While this has been demonstrated for thiolation, the principle of catalyst control is key. For C-C bond formation, exploring catalysts with bulky, electron-rich ligands that may preferentially interact with the C2 position is a rational starting point.
Scenario 2: Buchwald-Hartwig Amination & SNAr
Q3: I am trying to perform a mono-amination on 2,4-dichloropyrimidine with a secondary amine. The SNAr reaction (uncatalyzed) gives me a nearly 1:1 mixture of C4 and C2 isomers which are inseparable. How can I achieve high C4 selectivity?
A3: The low regioselectivity of uncatalyzed SNAr aminations is a well-documented problem, often yielding isomer ratios between 1:1 and 4:1.[9][10]
-
Potential Cause: The nucleophilic attack at C2 and C4 has similar energy barriers under thermal SNAr conditions.
-
Solution 1: Use Palladium Catalysis (Buchwald-Hartwig). The Buchwald-Hartwig amination is far superior to uncatalyzed SNAr for controlling regioselectivity. Using a palladium catalyst with an appropriate ligand typically provides high to excellent selectivity for the C4 position.[10]
-
Solution 2: Use a Strong, Non-Nucleophilic Base. For Pd-catalyzed reactions with aliphatic secondary amines, using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to produce high C4 regioselectivity.[9]
-
Solution 3: Catalyst Choice for C4 Selectivity. A highly effective catalyst for C4-selective amination of 6-aryl-2,4-dichloropyrimidines is the complex formed from the oxidative addition of palladium with 2,4,6-trichloropyrimidine.[9]
Q4: My goal is C2-amination of a 2,4-dichloropyrimidine derivative. My current Buchwald-Hartwig conditions are only giving me the C4-amino product. What strategies can I employ?
A4: This is a classic challenge of reversing the innate C4 preference. Success often depends on a combination of substrate modification and specific catalytic conditions.
-
Potential Cause: The chosen ligand and reaction conditions favor the kinetically preferred C4 substitution.
-
Solution 1: Substrate Modification. If synthetically feasible, introducing an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can electronically favor nucleophilic attack at C2.[5][6]
-
Solution 2: Strategic Leaving Group Modification. One advanced strategy involves a two-step 'C2 then C4' sequence. First, react the 2,4-dichloropyrimidine with a nucleophile like tetrafluorophenol, which can later be displaced. The resulting 2-chloro-4-(tetrafluorophenoxy)pyrimidine intermediate then reacts regioselectively with amines at the C2 position. The tetrafluorophenoxy group at C4 can subsequently be replaced by another amine in a second SNAr reaction.[11]
-
Solution 3: Organocatalysis for Weak Nucleophiles. For weakly nucleophilic amines (e.g., oxazolidinones), a highly regioselective C2-amination has been developed using sodium sulfinate and tetrabutylammonium bromide as catalysts, proceeding via an SNAr mechanism.[12]
Data Summary: Controlling Factors in Regioselectivity
The choice of reaction conditions is paramount in directing the outcome of dihalopyrimidine functionalization.
| Reaction Type | Target Selectivity | Recommended Strategy | Key Parameters/Reagents | Typical Outcome | Reference |
| Suzuki Coupling | C4-Selective | Microwave-Assisted Synthesis | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Good to excellent yields, high C4 selectivity | [2] |
| Suzuki Coupling | C4-Selective | Ligand-Free Conditions | Jeffery Conditions | >99:1 C4:C2 ratio | [8] |
| C-S Coupling | C2-Selective | Catalyst Control | (η³-indenyl)PdCl(IPent) | High C2 selectivity for thiols | [1] |
| Amination (SNAr) | C4-Selective | Uncatalyzed (Aromatic Amines) | No catalyst, elevated temp. | High C4 selectivity | [9] |
| Amination (B-H) | C4-Selective | Palladium Catalysis | Pd catalyst, LiHMDS base | High C4 selectivity for aliphatic sec-amines | [9] |
| Amination (SNAr) | C2-Selective | Substrate Control | C6 electron-donating group | Reverses selectivity to favor C2 | [5][6] |
| Amination (SNAr) | C2-Selective | Organocatalysis | NaSO₂R, TBAB (for weak N-nucs) | Excellent C2 selectivity | [12] |
Frequently Asked Questions (FAQs)
Q: How do I reliably determine the regiochemistry of my substituted pyrimidine product?
A: Unambiguous characterization is crucial. While 1D ¹H and ¹³C NMR are essential starting points, they may not be sufficient to distinguish between C2 and C4 isomers.[13][14]
-
Recommended Technique: 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools. An HMBC experiment can show long-range correlations (2-3 bonds) between the substituent's protons and the pyrimidine ring carbons, allowing for definitive assignment.
-
Diagnostic 1D NMR Trick: For primary aminopyrimidines, room-temperature line broadening in both ¹H and ¹³C NMR spectra is often observed for C4-substituted isomers due to restricted rotation, but not for C2-isomers. This can serve as a rapid diagnostic tool.[13]
Q: My reaction is giving a mixture of mono- and di-substituted products. How can I favor mono-substitution?
A: This often occurs when the reactivity of the second halogen is comparable to the first after initial substitution.
-
Solution 1: Control Stoichiometry. Use only a slight excess (e.g., 1.0-1.1 equivalents) of the incoming nucleophile or coupling partner.
-
Solution 2: Lower the Temperature. Reactions at lower temperatures will better differentiate between the more reactive and less reactive halogen sites, reducing the rate of the second substitution. For SNAr reactions, temperatures as low as 0 °C or even -78 °C can be effective.[1][15][16]
-
Solution 3: Use a Milder Base. In cross-coupling reactions, a strong base can sometimes promote the second coupling. Screening milder bases (e.g., NaHCO₃ vs. K₃PO₄) may improve mono-selectivity.
Q: Can solvent choice influence regioselectivity?
A: Yes, significantly. The solvent can affect the solubility of reagents and intermediates, the efficacy of the base, and the stability of the catalytic species. For Suzuki couplings, solvents like 1,4-dioxane, DMF, or THF, often with water as a co-solvent, are common.[2][7] In SNAr reactions, polar aprotic solvents like DMF or DMSO are typically required to facilitate the reaction, but using less polar solvents at higher temperatures (under pressure if necessary) can sometimes alter selectivity.[17] A systematic solvent screen is always a valuable part of optimization.
Key Experimental Protocols
Protocol 1: Highly C4-Regioselective Microwave-Assisted Suzuki Coupling [2]
This protocol is optimized for the selective C4-arylation of 2,4-dichloropyrimidine.
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 mmol, 0.5 mol%).
-
Add a 4:1 mixture of DMF/H₂O (5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 2-chloro-4-arylpyrimidine product.
-
Confirm regiochemistry using 2D NMR techniques.
Protocol 2: Catalyst-Controlled C2-Selective Thiolation [1]
This protocol achieves the "unnatural" C2-selective functionalization of 2,4-dichloropyrimidine.
-
In a glovebox, add (η³-indenyl)PdCl(IPent) precatalyst (0.05 mmol, 5 mol%) and NaOtBu (1.2 mmol, 1.2 equiv) to an oven-dried vial.
-
Add anhydrous THF (2 mL) and stir for 5 minutes.
-
Add the desired thiol (1.0 mmol, 1.0 equiv) and stir for another 5 minutes.
-
Add 2,4-dichloropyrimidine (1.1 mmol, 1.1 equiv).
-
Seal the vial, remove from the glovebox, and stir at 0 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry, concentrate, and purify by column chromatography.
-
Confirm regiochemistry using 2D NMR techniques.
Visualizations: Reaction and Troubleshooting Workflows
Decision Tree for Optimizing Regioselectivity
This diagram outlines a logical workflow for troubleshooting and optimizing a dihalopyrimidine reaction to achieve the desired regioisomer.
Caption: A troubleshooting workflow for regioselectivity optimization.
Generalized Catalytic Cycle for Cross-Coupling
This diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction, highlighting where selectivity is determined.
Caption: Key steps in a Pd-catalyzed cross-coupling reaction.
References
- Neufeldt, S. R. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Division of Organic Chemistry, Fall 2024.
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society, Fall 2025.
-
Davies, M. W., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. [Link]
-
Čonka, P., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(15), 3439. [Link]
-
Wai, J. S., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. [Link]
-
Humphries, B. S., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 69-72. [Link]
-
Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
ResearchGate. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]
-
Humphries, B. S., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 69-72. [Link]
-
Wai, J. S., et al. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. [Link]
-
Glinkerman, C. M., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
-
Glinkerman, C. M., et al. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Huag, T. R., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102249. [Link]
-
Rostami, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 17823-17842. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
Wikipedia. (2023). Regioselectivity. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4966. [Link]
-
Organic Chemistry Portal. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]
-
Ghorab, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4995. [Link]
-
Gomaa, M. A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 19. [Link]
-
Musacchio, A. J., et al. (2017). Reversing the Regioselectivity of Halofunctionalization Reactions via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society, 139(35), 12062-12065. [Link]
-
Rodina, D., et al. (2023). Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes. ChemRxiv. [Link]
-
Tye, H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6405-6418. [Link]
Sources
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- 15. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 17. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating Pyrimidine Chemistry & Suppressing Dehalogenation Side Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on pyrimidine chemistry. The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, yet its successful functionalization is often challenged by undesired side reactions.[1][2] This guide is designed to be a practical resource, offering field-proven insights and troubleshooting strategies to address one of the most common hurdles: dehalogenation.
Here, you will find a blend of theoretical understanding and actionable protocols, structured to help you diagnose issues in your experiments, understand the underlying chemical principles, and implement effective solutions to maximize the yield and purity of your target pyrimidine derivatives.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding dehalogenation in pyrimidine chemistry.
Q1: What is dehalogenation and why is it a significant problem in pyrimidine chemistry?
A1: Dehalogenation is a side reaction where a halogen substituent on your pyrimidine ring is replaced by a hydrogen atom.[3][4] This is particularly problematic in palladium-catalyzed cross-coupling reactions, such as Suzuki-Myaura or Buchwald-Hartwig amination, where the goal is to replace the halogen with a new functional group.[3][5] The formation of this dehalogenated byproduct not only consumes your starting material and reduces the yield of the desired product but also introduces a significant purification challenge, as the byproduct often has similar chromatographic properties to the starting material.
Q2: What is the primary mechanism behind dehalogenation in palladium-catalyzed reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This Pd-H species can arise from several sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture.[3][6] Once formed, this palladium-hydride can participate in a competing reaction pathway where it transfers the hydride to the pyrimidine ring, leading to the dehalogenated product.
Q3: Are certain halopyrimidines more susceptible to dehalogenation?
A3: Yes, the susceptibility to dehalogenation is influenced by both the type of halogen and its position on the pyrimidine ring.
-
Influence of the Halogen: The general trend for reactivity and susceptibility to dehalogenation is I > Br > Cl > F.[3][7] This is inversely correlated with the carbon-halogen bond strength.[7] While iodopyrimidines are the most reactive in the desired coupling, they are also the most prone to dehalogenation.[3] Chloropyrimidines are more challenging to activate for the desired coupling but are generally less prone to dehalogenation.[3][7][8]
-
Influence of Position: The electronic nature of the pyrimidine ring makes the C4 and C6 positions the most electron-deficient and, therefore, the most reactive towards oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.[7] This heightened reactivity at the C4/C6 and C2 positions can also make them more susceptible to side reactions like dehalogenation.
Q4: Can the choice of boronic acid or its ester derivative in a Suzuki coupling influence the extent of dehalogenation?
A4: While the halopyrimidine is the primary factor, the properties of the organoboron reagent can play a role. A slow transmetalation step, which is the transfer of the organic group from the boron to the palladium catalyst, can increase the lifetime of the palladium-pyrimidine intermediate.[3] This extended lifetime provides a larger window of opportunity for competing side reactions, such as dehalogenation, to occur. Therefore, using highly pure, active, and stable boronic acids or their esters can promote a faster forward reaction and help minimize dehalogenation.[3]
Troubleshooting Guide
When faced with significant dehalogenation, a systematic approach to troubleshooting is key. This guide will help you identify the potential causes and implement effective solutions.
Visual Troubleshooting Workflow
Below is a decision-making workflow to guide your troubleshooting process when you observe significant dehalogenation byproduct.
Caption: Troubleshooting workflow for dehalogenation.
Detailed Troubleshooting Steps
| Problem | Potential Cause & Explanation | Recommended Solutions |
| High Levels of Dehalogenated Byproduct | Inappropriate Ligand: The ligand on the palladium catalyst is crucial. Less bulky or electron-poor ligands may not sufficiently stabilize the catalyst, leading to the formation of Pd-H species. They may also result in a slower rate of reductive elimination for the desired product, allowing more time for dehalogenation.[3] | Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be effective.[3] These ligands often accelerate the desired reductive elimination step. |
| Unsuitable Base: The base can be a source of hydrides, especially strong alkoxide bases. The base's strength can also influence the overall reaction kinetics, potentially favoring the dehalogenation pathway.[3] | Base Optimization: If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] | |
| Protic Solvent: Solvents like alcohols can directly act as hydride donors, leading to the formation of Pd-H species.[3][9] | Solvent Change: Switch to aprotic solvents like 1,4-dioxane, THF, or toluene.[3][10] If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts. | |
| Sluggish Reaction Leading to More Side Products | Slow Oxidative Addition: This is often the rate-limiting step, especially with less reactive chloropyrimidines. A slow initial step can lead to catalyst degradation and an increase in side reactions.[3] | Use a More Active Catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species. Carefully increasing the reaction temperature can also accelerate oxidative addition, but must be balanced against the potential for increased dehalogenation.[3] |
| Slow Transmetalation: In Suzuki couplings, the transfer of the organic group from boron to palladium can be slow, allowing for competing dehalogenation.[3] | Check Boronic Acid Quality: Ensure the boronic acid or ester is of high purity and reactivity. Using a slight excess (1.2-1.5 equivalents) can sometimes help drive the reaction forward.[3] | |
| Substrate-Specific Issues | N-H Containing Pyrimidines: Pyrimidines with a free N-H group (e.g., aminopyrimidines) can sometimes be problematic. Deprotonation by the base can alter the electronic properties of the ring or the N-H can interact with the catalyst. | Protecting Groups: Consider protecting the N-H group with a suitable protecting group (e.g., Boc). This can prevent unwanted interactions and in some cases, suppress dehalogenation.[3] |
Preventative Strategies & Experimental Protocols
Proactively minimizing dehalogenation starts with careful reaction design. The following protocols provide a solid starting point for Suzuki and Buchwald-Hartwig reactions with challenging halopyrimidines.
Protocol 1: Suzuki Coupling of a Challenging Chloropyrimidine with Minimal Dehalogenation
This protocol is designed for a less reactive chloropyrimidine, where the risk of dehalogenation needs to be carefully managed.
Reaction Scheme: Halopyrimidine + Arylboronic Acid --(Pd Catalyst, Ligand, Base)--> Aryl-pyrimidine
Materials:
-
N-heterocyclic chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the chloropyrimidine, arylboronic acid, K₂CO₃, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Choices:
-
Pd(OAc)₂/XPhos: This combination forms a highly active catalyst suitable for activating the strong C-Cl bond. XPhos is a bulky, electron-rich ligand that promotes the desired cross-coupling and discourages dehalogenation.[3]
-
K₂CO₃: A moderately weak base is chosen to minimize the formation of palladium-hydride species.[3]
-
Dioxane/Water: This aprotic solvent system is generally preferred to minimize hydride donation from the solvent.[3]
Protocol 2: Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol provides a general method for the C-N bond formation, a reaction also susceptible to dehalogenation.
Reaction Scheme: Halopyrimidine + Amine --(Pd Catalyst, Ligand, Base)--> Amino-pyrimidine
Materials:
-
Bromopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
RuPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the bromopyrimidine, Pd₂(dba)₃, RuPhos, and NaOtBu to a dry vial.
-
Add the toluene, followed by the amine.
-
Seal the vial and heat to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Rationale for Choices:
-
Pd₂(dba)₃/RuPhos: RuPhos is another bulky, electron-rich ligand that has proven effective in Buchwald-Hartwig aminations, often providing high yields and minimizing side reactions.
-
NaOtBu: While a strong base, it is often necessary for the deprotonation of the amine in the catalytic cycle. Careful control of other parameters is crucial when using strong bases.
-
Toluene: A standard aprotic solvent for this type of transformation.[10]
Alternative Strategies: Beyond Palladium-Catalyzed Cross-Coupling
When dehalogenation remains a persistent issue, or for specific applications, it may be beneficial to consider alternative synthetic strategies that avoid the conditions prone to this side reaction.
-
Direct C-H Functionalization: This emerging area of research allows for the formation of C-C or C-N bonds directly from a C-H bond on the pyrimidine ring, bypassing the need for a halogenated precursor altogether.[11][12] These methods can offer a more atom-economical and potentially more direct route to the desired products.
-
Nucleophilic Aromatic Substitution (SNAr): For highly activated halopyrimidines (e.g., with strong electron-withdrawing groups), SNAr reactions with suitable nucleophiles can be a viable, metal-free alternative.[13]
-
Metal-Free Dehalogenation/Functionalization: Some novel methods are being developed that utilize non-transition metal catalysts or even catalyst-free conditions for the functionalization of halopyrimidines.[14]
By understanding the mechanisms of dehalogenation and systematically applying the troubleshooting and preventative strategies outlined in this guide, researchers can significantly improve the outcomes of their pyrimidine functionalization reactions, leading to more efficient and successful synthetic campaigns.
References
-
Verbitskiy, E. V., et al. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synthesis, 50(02), e1-e1. Available from: [Link]
-
Shafiee, M., et al. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Taylor & Francis Online. Available from: [Link]
-
Li, G., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available from: [Link]
-
Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 60(5), 1347–1355. Available from: [Link]
-
Schafer, A. G., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available from: [Link]
-
Al-dujaili, A. H., et al. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 14(1), 1-28. Available from: [Link]
-
Viciosa, M. T., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. Available from: [Link]
-
O'Hara, F., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 583(7817), 564-570. Available from: [Link]
-
Viciosa, M. T., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Molecules, 27(22), 7802. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Nerkar, B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]
-
Thomas, S. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 14(6), 1568–1571. Available from: [Link]
-
Mousavi, M., et al. (2018). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. Hilaris Publisher. Available from: [Link]
-
Kumar, A., & Sharma, V. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(9), 15937-15973. Available from: [Link]
-
Kaiser, D. V., et al. (2024). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry, 49(1), 332-341. Available from: [Link]
-
Lee, D. H., et al. (2014). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. ResearchGate. Available from: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Reddit. Available from: [Link]
-
Meštic, B., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(1), 183. Available from: [Link]
-
Moody, C. J., & Roff, G. J. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available from: [Link]
-
Watterson, S. H., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7778-7781. Available from: [Link]
-
Campbell, J. B., et al. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214, 216-220. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Andreani, T., et al. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Butilă, C. A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available from: [Link]
- Google Patents. (2016). CN105859726A - Method for selective dehalogenation in pyrimidine fused ring. Google Patents.
-
Kim, H., et al. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Pt Nanoparticles. The Journal of Organic Chemistry, 83(21), 13358-13367. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Bakherad, M., et al. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available from: [Link]
-
DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. DAV University. Available from: [Link]
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- 14. hilarispublisher.com [hilarispublisher.com]
stability of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol under different reaction conditions
Welcome to the technical support center for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (CAS: 111079-42-6). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical information, troubleshoot common experimental issues, and offer practical protocols related to the stability and handling of this versatile heterocyclic building block.
The inherent reactivity of the C-I and C-Cl bonds, coupled with the pyrimidinol core, makes this molecule a valuable intermediate. However, this reactivity also necessitates a thorough understanding of its stability profile to ensure reproducible and successful experimental outcomes. This document provides a framework for anticipating and managing potential stability challenges.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions regarding the stability of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol under various conditions. While specific kinetic data for this exact molecule is not extensively published, the following answers are based on established principles of organic chemistry, data from analogous halopyrimidines, and information from safety data sheets.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, 6-Chloro-5-iodo-2-methylpyrimidin-4-ol should be stored in a refrigerated (2-8°C), dry environment, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) .[1] The compound is listed as air-sensitive, and the carbon-iodine bond is particularly susceptible to light-induced cleavage.[1] A summary of recommended storage conditions is provided in the table below.
Q2: How stable is the compound in common organic solvents at room temperature?
A2: The compound is generally stable in common anhydrous aprotic solvents such as toluene, dioxane, THF, and DMF for typical reaction setup times. However, long-term storage in solution is not recommended. Protic solvents, especially alcohols in the presence of a base, may lead to slow nucleophilic substitution of the chlorine atom at the C6 position over extended periods. For any application requiring storage in solution, it is advisable to prepare the solution fresh.
Q3: What is the expected stability of this compound to acidic and basic conditions?
A3:
-
Acidic Conditions: Strong acids are listed as incompatible materials.[1] The pyrimidine ring contains basic nitrogen atoms that can be protonated. While this may not lead to immediate decomposition, it can alter reactivity and solubility. Hot hydriodic acid has been shown to cause reductive dehalogenation of halopyrimidines.[2] Therefore, prolonged exposure to strong, hot acidic conditions should be avoided unless a specific transformation is intended.
-
Basic Conditions: The pyrimidin-4-ol moiety can be deprotonated by bases to form a pyrimidinolate anion. This can increase the electron density of the ring, potentially affecting the reactivity at the halogenated positions. Strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures are expected to cause hydrolysis, primarily by nucleophilic substitution of the C6-chloro group to yield the corresponding 6-hydroxypyrimidine derivative. The C-I bond is less susceptible to nucleophilic attack but may be cleaved under other base-mediated reaction conditions.
Q4: Which of the two halogen atoms is more likely to react or be cleaved?
A4: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chloride (C-Cl) bond. The general order of reactivity for halogens on a pyrimidine ring in both cross-coupling and degradation reactions is I > Br > Cl > F .[3] Therefore, you should expect reactions involving oxidative addition (e.g., Suzuki, Buchwald-Hartwig couplings) or reductive/photolytic cleavage to occur preferentially at the C5-iodo position.[3] Conversely, nucleophilic aromatic substitution (SNAr) reactions are typically faster at the more electron-deficient C4/C6 positions, making the C6-chloro group the primary site for displacement by nucleophiles.[4]
Q5: Is the compound susceptible to degradation by light?
A5: Yes. Safety data sheets recommend protecting the compound from light.[1] Iodinated aromatic and heterocyclic compounds are known to be photosensitive. Exposure to UV light can induce homolytic cleavage of the C-I bond, generating a pyrimidinyl radical and an iodine radical.[5] This can lead to a variety of degradation products, including the de-iodinated compound (6-chloro-2-methylpyrimidin-4-ol). For all experiments, it is best practice to use amber glassware or protect the reaction vessel with aluminum foil.
Q6: What is the thermal stability of this compound?
A6: While a specific decomposition temperature for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is not documented, studies on analogous substituted pyrimidines show initial mass loss occurring in the range of 142-190°C.[6] Upon combustion, hazardous decomposition products such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas are formed.[1] For synthetic reactions, temperatures up to 120°C are common, but prolonged heating should be monitored for degradation.
Q7: Is the compound compatible with oxidizing and reducing agents?
A7:
-
Oxidizing Agents: Strong oxidizing agents are listed as an incompatible class of materials.[1] The specific reactions are not detailed, but oxidation could potentially occur at the methyl group or the pyrimidine ring itself, leading to complex degradation mixtures.
-
Reducing Agents: The C-I bond is highly susceptible to reductive cleavage. Common reducing conditions, such as catalytic hydrogenation (e.g., H₂/Pd) or the use of strong hydride reagents, will likely cause deiodination. Milder reducing agents or specific reaction conditions might be tolerated, but this must be determined empirically. Reductive dehalogenases, a class of enzymes, are also known to catalyze such transformations.[7][8]
Troubleshooting Guide
Inconsistent experimental results, such as low yields, the appearance of unexpected byproducts, or changes in the physical appearance of the starting material, can often be traced back to the degradation of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
| Observed Issue | Potential Cause (Degradation Related) | Troubleshooting Steps & Recommendations |
| Starting material has a pink/brownish tint | Photodegradation or Oxidation. Exposure to light or air can cause the formation of colored impurities, possibly due to the release of elemental iodine (I₂). | Store the compound strictly according to the recommended conditions (refrigerated, dark, inert atmosphere). For critical applications, purify a small sample by recrystallization or chromatography before use. |
| Appearance of a new, less polar spot by TLC/LCMS | Deiodination. The C-I bond has been cleaved, resulting in the formation of 6-chloro-2-methylpyrimidin-4-ol. This is often caused by reductive conditions, trace metals, or prolonged heating. | Ensure all reagents and solvents are pure. If using a metal catalyst, ensure the reaction is run under a strictly inert atmosphere. Monitor reaction temperature and time carefully. |
| Appearance of a new, more polar spot by TLC/LCMS | Hydrolysis. The C-Cl bond at the C6 position has been replaced by a hydroxyl group, forming 5-iodo-2-methylpyrimidine-4,6-diol. This is typically caused by the presence of water and base. | Use anhydrous solvents and reagents. If an aqueous base is required for a subsequent step, perform the reaction at a low temperature and for the minimum time necessary. |
| Low yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Degradation under reaction conditions. The combination of base, temperature, and catalyst may be degrading the starting material or product. The catalyst may also be poisoned by impurities. | Use freshly purified starting material. Degas all solvents and reagents thoroughly. Optimize reaction conditions by lowering the temperature or using a milder base. Perform a small-scale stability test of the starting material under the reaction conditions (without the coupling partner) to assess its stability. |
| Inconsistent reaction outcomes between batches | Variable purity of starting material. Degradation during storage can lead to batch-to-batch variability. | Always check the purity of the starting material by a suitable analytical method (e.g., HPLC, NMR) before starting a reaction. Compare the data to a reference standard or the certificate of analysis. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting experiments involving 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for predicting and mitigating stability issues.
Caption: Primary degradation pathways for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Experimental Protocols
Protocol 1: Recommended Handling and Storage
To ensure the integrity and longevity of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, adhere to the following handling and storage procedures.
Materials:
-
Stock container of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
-
Amber glass vials with PTFE-lined screw caps
-
Spatula
-
Analytical balance
-
Glovebox or desiccator with an inert gas inlet (Argon or Nitrogen)
-
Refrigerator (2-8°C)
Procedure:
-
Preparation for Aliquoting: If possible, perform all weighing and aliquoting operations inside a glovebox under an inert atmosphere to minimize exposure to air and moisture. If a glovebox is not available, work quickly in a fume hood with low humidity.
-
Aliquoting: Weigh the desired amount of the compound into a pre-dried and tared amber glass vial.
-
Inerting: Backfill the vial with argon or nitrogen gas.
-
Sealing: Tightly seal the vial with a PTFE-lined cap. For extra protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.
-
Storage: Place the sealed vial in a secondary container and store it in a refrigerator at 2-8°C, away from any light sources.
Protocol 2: General Forced Degradation Study
As specific stability data is limited, this protocol provides a framework for researchers to evaluate the stability of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol under their own experimental conditions. This is a crucial step for developing stability-indicating analytical methods.[9]
Objective: To identify potential degradation products and determine the compound's stability under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress (Solution): Keep a sealed vial of the stock solution at 60°C.
-
Thermal Stress (Solid): Place a known amount of the solid compound in an oven at 60°C.
-
Photostability: Expose a solution and a thin layer of the solid compound to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10] Keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to observe primary degradants without over-stressing the molecule.[10]
-
Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/DAD or LC-MS) to determine the percentage of the parent compound remaining and to profile any degradation products formed.
-
The use of a Diode Array Detector (DAD) can help in assessing peak purity.
-
Caption: Experimental workflow for a forced degradation study.
References
- Shah, S. W., Al-Darabi, F. A., Rahman, A. U., & Shah, S. I. (2001). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Journal of Biological Sciences, 1, 394-397.
- Shah, S. W., Al-Darabi, F. A., Rahman, A. U., & Shah, S. I. (2001). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive.
- Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443.
- Fisher Scientific. (2013). Safety Data Sheet for 2-Chloro-4-methylpyrimidine.
- Photodegradation of compound 5 under light irradiation with increasing time in DMF. (n.d.).
- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 118, 83-90.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-4-chloro-6-methylpyrimidine.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Sharma, M., & Kumar, V. (2016). Forced degradation studies. MedCrave online Journal of Analytical and Pharmaceutical Research, 3(6), 387-390.
- Kunze, M., et al. (2018). Efficient NADPH-dependent dehalogenation afforded by a self-sufficient reductive dehalogenase. Journal of Biological Chemistry, 293(29), 11417-11427.
- Moldb. (n.d.). 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
- Wikipedia. (n.d.). Reductive dehalogenases.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Pal, M. (2021). Role of reduced flavin in dehalogenation reactions. Methods in Enzymology, 646, 255-276.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Patel, Y., & Patel, P. (2022). Forced degradation studies: Practical approach-overview of regulatory guidance and literature for the drug products and drug substances.
- The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. (1973). Annals of the New York Academy of Sciences, 214, 216-220.
- Attimarad, M., et al. (2023).
- Ivy Fine Chemicals. (n.d.). 6-chloro-5-iodo-2-methylpyrimidin-4-ol [CAS: 111079-42-6].
- Apollo Scientific. (2023). Safety Data Sheet for 5-Amino-4,6-dichloro-2-methylpyrimidine.
- New England Biolabs. (n.d.). PCR Troubleshooting Guide.
- PubChem. (n.d.). 6-Chloropyrimidin-4-ol.
- ChemicalBook. (n.d.). 4765-77-9(6-Chloropyrimidin-4(3H)-one) Product Description.
- Kumar, A., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4452-4455.
- Caddeo, C., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 25(1), 193.
- Adegoke, O. A., et al. (2024).
- Anderson, J. E., et al. (2007). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2007(15), 181-191.
- Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2788.
- Tang, P., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784.
- He, Y.-L., et al. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation.
- Chemsrc. (n.d.). 6-Chlorpyrimidin-4-ol | CAS#:4765-77-9.
- Parchem. (n.d.). 6-Chloropyrimidin-4-ol (Cas 4765-77-9).
- Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Industrial & Engineering Chemistry Research, 45(2), 575-581.
- da Silva, A. S., et al. (2021). A Novel Kinetic Modeling of Enzymatic Hydrolysis of Sugarcane Bagasse Pretreated by Hydrothermal and Organosolv Processes. Applied Sciences, 11(16), 7467.
- Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651-1655.
- Wang, Z., et al. (2025). Additives for thermal stability.
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Technical Support Center: Workup Procedures for Reactions Involving 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this versatile heterocyclic building block.
Section 1: Understanding the Compound
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (CAS No. 111079-42-6) is a halogenated pyrimidine derivative with a molecular weight of 270.46 g/mol .[1] Its structure presents multiple reactive sites, making it a valuable precursor in the synthesis of a wide range of biologically active molecules.[2][3] However, the presence of both chloro and iodo substituents, along with the pyrimidinol core, necessitates careful consideration during reaction workup to ensure product purity and yield.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H4ClIN2O | [1] |
| Molecular Weight | 270.46 g/mol | [1] |
| CAS Number | 111079-42-6 | [1][4] |
Section 2: Troubleshooting Common Workup Issues
This section addresses specific problems that may arise during the workup of reactions involving 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).[5][6][7][8][9][10][11]
Issue 1: Low or No Product Yield After Workup
Q: I'm observing a significant loss of my desired product during the aqueous workup and extraction. What are the likely causes and how can I mitigate this?
A: Low product yield after workup can stem from several factors related to the polarity of your product and the extraction procedure.
-
Product Polarity: The pyrimidinol core can impart significant polarity to your final product, leading to its partial solubility in the aqueous phase during extraction.
-
Troubleshooting Steps:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. If your product is acidic, acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) can suppress its ionization and drive it into the organic layer.[12] Conversely, if your product is basic, basifying the aqueous layer can have a similar effect.
-
Solvent Selection: Standard non-polar solvents like hexanes or diethyl ether might not be efficient for extracting polar products. Consider using more polar, water-immiscible organic solvents such as ethyl acetate, dichloromethane (DCM), or a mixture of solvents. In some cases, n-butanol can be effective for extracting highly polar compounds from aqueous solutions.[13]
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase, thereby improving extraction efficiency.[13]
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary to achieve a good recovery.
-
Issue 2: Persistent Emulsions During Extraction
Q: I'm struggling with the formation of a stable emulsion at the aqueous-organic interface during extraction. How can I break this emulsion?
A: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures.
-
Causes: Emulsions are often caused by the presence of finely divided solids, surfactants, or compounds with amphiphilic properties.
-
Troubleshooting Steps:
-
Filtration: If a fine precipitate is visible, filtering the entire biphasic mixture through a pad of Celite® can help break the emulsion.
-
Brine Wash: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a DCM/water mixture) can sometimes disrupt the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the separation of the layers.
-
Issue 3: Difficulty in Removing Palladium Catalyst Residues
Q: My final product is contaminated with residual palladium catalyst. What are the best methods for its removal?
A: Removing palladium residues is crucial, especially in pharmaceutical applications.
-
Palladium Speciation: The nature of the palladium species (e.g., Pd(0), Pd(II)) will influence the most effective removal method.
-
Troubleshooting Steps:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can help remove palladium salts. Common washes include saturated aqueous ammonium chloride or dilute aqueous solutions of thiourea or cysteine.
-
Scavenger Resins: Various commercial scavenger resins are available that can selectively bind to and remove palladium. These are often used after the initial workup by stirring the resin with the product solution.
-
Activated Carbon: Treatment with activated carbon can be effective in adsorbing residual palladium. However, be aware that this can also lead to the loss of your desired product.
-
Crystallization: Recrystallization of the final product is often a very effective method for removing trace amounts of palladium and other impurities.[14]
-
Section 3: Step-by-Step Workup Protocols
Here are detailed protocols for common reaction types involving 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Protocol 1: Workup for a Suzuki Cross-Coupling Reaction
This protocol assumes a standard Suzuki coupling of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol with an arylboronic acid.[7][15][16][17]
Step 1: Quenching the Reaction
-
Rationale: To deactivate any remaining reactive species and prepare the mixture for aqueous workup.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[18]
-
Step 2: Phase Separation and Extraction
-
Rationale: To partition the product into an organic solvent and remove water-soluble byproducts.
-
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add ethyl acetate and water.
-
Shake the funnel gently to mix the layers and then allow them to separate.
-
Collect the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic extracts.
-
Step 3: Washing the Organic Layer
-
Rationale: To remove residual inorganic salts and other aqueous-soluble impurities.
-
Procedure:
-
Wash the combined organic extracts with a saturated aqueous solution of sodium chloride (brine).
-
Separate the organic layer.
-
Step 4: Drying and Concentration
-
Rationale: To remove residual water from the organic solvent before concentrating the product.
-
Procedure:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Step 5: Purification
-
Rationale: To isolate the pure product from any remaining starting materials, byproducts, or catalyst residues.
-
Procedure:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent or solvent mixture can be employed for solid products.[14]
-
Protocol 2: Workup for a Sonogashira Cross-Coupling Reaction
This protocol is for a typical Sonogashira coupling of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol with a terminal alkyne.[8][9][10][11][19]
Step 1: Quenching and Initial Filtration
-
Rationale: To stop the reaction and remove any solid byproducts.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the copper salts and any precipitated palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Step 2: Aqueous Extraction
-
Rationale: To remove the amine base and other water-soluble components.
-
Procedure:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a dilute aqueous solution of hydrochloric acid (to remove the amine base), followed by water, and finally with brine.
-
Step 3: Drying and Concentration
-
Rationale: To remove residual water before concentrating the product.
-
Procedure:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Step 4: Purification
-
Rationale: To isolate the pure product.
-
Procedure:
-
Purify the crude product by flash column chromatography or recrystallization as described in the Suzuki workup protocol.
-
Section 4: Visualizing the Workflow
Diagram 1: General Workup Procedure
Caption: A generalized workflow for the workup of reactions involving 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low product yields during workup.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use a different base in my Suzuki coupling reaction, and how will it affect the workup?
A1: Yes, other bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used in Suzuki couplings. The choice of base can affect the reaction rate and selectivity. During workup, inorganic bases are typically removed by aqueous washes. If you use an organic base like triethylamine, an acidic wash (e.g., dilute HCl) will be necessary to remove it.
Q2: My reaction is performed in a high-boiling polar solvent like DMF or DMSO. How should I modify the workup?
A2: When using high-boiling polar solvents, the standard workup needs to be adjusted. A common procedure is to dilute the reaction mixture with a large volume of water, which will cause many organic products to precipitate. The product can then be collected by filtration. Alternatively, you can perform multiple extractions with a less polar solvent like diethyl ether, followed by extensive washing of the combined organic layers with water to remove the DMF or DMSO.[20]
Q3: What are the safety considerations when working with 6-Chloro-5-iodo-2-methylpyrimidin-4-ol and its reactions?
A3: As with any chemical reaction, it is essential to follow standard laboratory safety procedures. 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a halogenated organic compound and should be handled with care.[21][22][23][24] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22][24] Conduct all reactions and workups in a well-ventilated fume hood.[21][23] Be mindful of the hazards associated with all other reagents, solvents, and catalysts used in your specific reaction.
Q4: How can I confirm that my workup procedure has successfully removed all impurities?
A4: The purity of your final product should be assessed using appropriate analytical techniques. Thin-layer chromatography (TLC) is a quick and easy way to monitor the progress of your purification. For a more detailed analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are recommended to confirm the structure and purity of your compound.
References
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Moldb. (n.d.). 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.
- Covetrus. (n.d.). NeogenVet® Organic Iodide Powder Safety Data Sheet.
- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
- Penta Chemicals. (2024). Iodine - SAFETY DATA SHEET.
- (n.d.). Iodine - SAFETY DATA SHEET.
- KGROUP. (2006). Quenching Reactive Substances.
- ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?
- El-Sayed, M. A. F., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. PMC.
- ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds.
- Ivy Fine Chemicals. (n.d.). 6-chloro-5-iodo-2-methylpyrimidin-4-ol.
- Taylor & Francis Online. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound.
- PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
- University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- ResearchGate. (n.d.). Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling.
- (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
Sources
- 1. 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4-ol - Moldb [moldb.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. ivychem.com [ivychem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. northamerica.covetrus.com [northamerica.covetrus.com]
- 22. calibrechem.com [calibrechem.com]
- 23. pentachemicals.eu [pentachemicals.eu]
- 24. chemsupply.com.au [chemsupply.com.au]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro- vs. 6-Bromo-Pyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone, forming the structural core of countless pharmaceuticals and functional materials. The strategic functionalization of this privileged heterocycle via transition metal-catalyzed cross-coupling reactions is a pivotal tool in the synthesis of novel molecular entities. A common crossroads for synthetic chemists is the choice between a chloro or bromo substituent at the 6-position of the pyrimidine ring. This guide provides an in-depth, objective comparison of the reactivity of 6-chloro- and 6-bromo-pyrimidines in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is supported by established mechanistic principles and available experimental data to inform rational synthetic design.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 6-chloro- and 6-bromo-pyrimidines in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as in the case of C-Br, facilitates a more facile oxidative addition compared to the stronger C-Cl bond, leading to faster reaction rates and often allowing for milder reaction conditions. Consequently, 6-bromopyrimidines are generally more reactive than their 6-chloro counterparts.
The electron-deficient nature of the pyrimidine ring, particularly at the 4- and 6-positions, renders these positions highly susceptible to oxidative addition, making them more reactive than the 2- and 5-positions.[1][2] This inherent reactivity of the 6-position makes both 6-chloro- and 6-bromo-pyrimidines valuable substrates for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. When comparing 6-chloro- and 6-bromo-pyrimidines in this reaction, the superior reactivity of the bromo derivative is evident.
Quantitative Comparison: Suzuki-Miyaura Coupling
| Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid (2 equiv) | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme/H₂O | 70 | 24 | 88 (for 2-chloro-4,6-diphenylpyrimidine) | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 71 (for 2-chloro-4-phenylpyrimidine) | [3][4][5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [6] |
Note: Direct side-by-side comparative data for 6-chloro- and 6-bromo-pyrimidine under identical conditions is limited in the readily available literature. The data presented is from reactions with related polychlorinated pyrimidines to illustrate the feasibility of coupling with chloro-substituents, which generally require more forcing conditions or more active catalyst systems compared to their bromo counterparts.
Causality Behind Experimental Choices:
The choice of catalyst and ligand is critical, especially for the less reactive chloropyrimidines. While simple palladium sources like Pd(OAc)₂ with triphenylphosphine can be effective for activated substrates, more challenging couplings often necessitate the use of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) species and promote the challenging oxidative addition of the C-Cl bond. The use of aqueous base and a co-solvent like 1,4-dioxane or DME is common, as it facilitates the transmetalation step of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrimidine
Diagram of Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a dry Schlenk tube or reaction vial, add the 6-halopyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, 6-bromopyrimidines exhibit greater reactivity than 6-chloropyrimidines in this transformation.
Quantitative Comparison: Buchwald-Hartwig Amination
| Halopurine Nucleoside | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Outcome | Reference |
| 6-Bromopurine nucleoside | Aryl amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 5 | Efficient conversion | |
| 6-Chloropurine nucleoside | Aryl amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 10 | Good product yields |
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination, particularly with less reactive aryl chlorides, is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos). These ligands facilitate the rate-limiting oxidative addition and subsequent reductive elimination steps. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate are typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous and anaerobic conditions are crucial to prevent catalyst deactivation and competing side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
Diagram of Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the 6-halopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. The reactivity trend of Br > Cl is also observed in this reaction.
Quantitative Comparison: Sonogashira Coupling
Direct comparative studies on 6-chloro- vs. 6-bromo-pyrimidine are scarce. However, a study on the coupling of 6-iodo- and 6-chloropurines with alkynes demonstrated that the reaction with the 6-chloro derivative required the use of a dipolar aprotic co-solvent to achieve high yields, suggesting more demanding conditions compared to the more reactive iodo- (and by extension, bromo-) analogues.[7]
Causality Behind Experimental Choices:
The classic Sonogashira reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide, formed in situ, is believed to be the active species in the transmetalation step. An amine base, such as triethylamine, is used both as a base and often as the solvent. For less reactive chlorides, more active catalyst systems or higher temperatures may be necessary.
Experimental Protocol: Sonogashira Coupling
Diagram of Catalytic Cycles:
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the 6-halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Add an anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between 6-chloro- and 6-bromo-pyrimidine for cross-coupling reactions is a balance between reactivity, cost, and availability.
-
6-Bromopyrimidines are the more reactive substrates, generally leading to higher yields under milder conditions and with shorter reaction times. They are the preferred choice when facile and efficient coupling is paramount.
-
6-Chloropyrimidines , while less reactive, are often more cost-effective and readily available. Their use may require more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich ligands). However, their lower reactivity can be advantageous in sequential cross-coupling reactions of polyhalogenated pyrimidines, allowing for selective functionalization at different positions.
For drug development professionals and researchers, the higher reactivity of 6-bromopyrimidines often translates to a more reliable and efficient synthesis, which is crucial for the rapid generation of compound libraries and the timely progression of projects. However, for large-scale synthesis where cost is a major driver, the development of a robust protocol using the more economical 6-chloropyrimidine may be a worthwhile investment. Ultimately, the optimal choice will depend on the specific synthetic challenge, the desired scale of the reaction, and the economic constraints of the project.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL not available)
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. J. Am. Chem. Soc. (URL not available)
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Angew. Chem. Int. Ed. Engl. (URL not available)
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. J. Org. Chem. (URL not available)
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org. Lett. (URL not available)
- Synthesis of 6- and 8-alkynylated purines and their ribonucleosides by the coupling of halopurines with alkynes. Chem. Pharm. Bull. (URL not available)
- comparing the efficacy of different catalysts for pyrimidine coupling reactions - Benchchem. (URL not available)
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J. Comb. Chem. (URL not available)
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. (URL not available)
- Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. J. Med. Chem. (URL not available)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Molecules. (URL not available)
- The isolated yield of product 3 after Suzuki coupling of...
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. (URL not available)
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev. (URL not available)
- Flow Chemistry: Sonogashira Coupling. Organic Syntheses. (URL not available)
- The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. (URL not available)
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (URL not available)
- Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorg. Med. Chem. (URL not available)
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
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- (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses. (URL not available)
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- Optimisation of the Sonogashira coupling between phenylacetylene and 1...
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Lett. (URL not available)
- Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Molecules. (URL not available)
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A Comparative Analysis of Halopyrimidine Reactivity in Suzuki Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry.[1] Halopyrimidines serve as versatile building blocks in this pursuit, with their reactivity in Suzuki-Miyaura cross-coupling reactions being a key determinant in the design of efficient synthetic routes.[1][2] This guide offers an in-depth, objective comparison of the reactivity of iodo-, bromo-, and chloropyrimidines in Suzuki reactions, supported by experimental insights to inform the selection of starting materials and reaction conditions.
The pyrimidine scaffold is a fundamental component of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[3][4] The Suzuki-Miyaura coupling is a powerful and widely adopted method for creating carbon-carbon bonds, making it indispensable for the synthesis of diverse pyrimidine derivatives.[5][6] Understanding the nuances of halopyrimidine reactivity is therefore paramount for the efficient discovery and development of new therapeutics.
The Decisive Role of the Halogen: A Reactivity Hierarchy
The reactivity of halopyrimidines in palladium-catalyzed Suzuki reactions is primarily governed by the strength of the carbon-halogen (C-X) bond.[1] This leads to a well-established reactivity trend:
Iodo- > Bromo- > Chloro-
This hierarchy is inversely correlated with the C-X bond dissociation energy. The weaker the bond, the more readily the palladium catalyst can insert itself into the C-X bond in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1][7]
-
Iodopyrimidines: As the most reactive substrates, iodopyrimidines often undergo coupling at lower temperatures and with shorter reaction times.[1] However, their high reactivity can sometimes lead to undesired side reactions or difficulty in achieving selective mono-arylation in the case of dihalopyrimidines.[8]
-
Bromopyrimidines: Offering a balance between reactivity and stability, bromopyrimidines are widely used in Suzuki couplings.[9] They generally require slightly more forcing conditions than their iodo- counterparts but provide good yields and are often more cost-effective.
-
Chloropyrimidines: Traditionally considered less reactive, chloropyrimidines necessitate more specialized and robust catalytic systems to achieve high yields.[1][7] However, the electron-deficient nature of the pyrimidine ring makes even chloropyrimidines more reactive than their analogous benzene halides.[3][8] Advances in ligand design and the use of microwave irradiation have significantly improved the utility of chloropyrimidines in Suzuki couplings.[4][10]
The Influence of Halogen Position on the Pyrimidine Ring
The position of the halogen on the electron-deficient pyrimidine ring also profoundly impacts its reactivity. The general order of reactivity for the different positions is:
C4(6) > C2 > C5 [1]
The C4 and C6 positions are the most electron-deficient and, consequently, the most susceptible to oxidative addition by the palladium catalyst.[1] The C2 position is also activated, while the C5 position is the least reactive.[1] This inherent difference in reactivity is a key consideration for regioselective Suzuki couplings of di- or trihalopyrimidines.[10][11] For instance, in 2,4-dichloropyrimidine, mono-arylation strongly favors the C4 position.[4][10]
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[7][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Data
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various halopyrimidines, illustrating the general reactivity trends.
| Halopyrimidine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Diiodopyrimidine | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme/H₂O | Reflux | 48 | 35 (mono), 20 (di) | [8] |
| 2,4-Dibromopyrimidine | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme/H₂O | Reflux | - | 58 (mono), 22 (di) | [8] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 95 | [4] |
| 5-Bromopyrimidine | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 | - | 82 | [5] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol provides a representative example of a highly efficient Suzuki coupling reaction.[4]
Objective: To synthesize 2-chloro-4-phenylpyrimidine via a microwave-assisted Suzuki-Miyaura coupling.
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-chloro-4-phenylpyrimidine.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Conclusion
The choice of halopyrimidine for a Suzuki-Miyaura coupling reaction is a critical decision that influences reaction efficiency and synthetic strategy. While iodopyrimidines offer the highest reactivity, bromopyrimidines provide a reliable balance of reactivity and stability. The development of advanced catalytic systems has made chloropyrimidines increasingly viable and cost-effective alternatives. A thorough understanding of the relative reactivities of halopyrimidines, coupled with the strategic selection of catalysts and reaction conditions, empowers researchers to efficiently synthesize diverse libraries of pyrimidine-containing molecules for drug discovery and development.[2][5]
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Dandepally, S. R., Williams, A. L., & Thomson, R. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]
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Luo, G., Chen, L., & Dubinina, G. G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7799–7803. [Link]
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Lévai, A., Jekő, J., & Szabó, Z. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559–6565. [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Image]. Retrieved from [Link]
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Semantic Scholar. (n.d.). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. Retrieved from [Link]
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Uličná, K., Gucký, T., & Jorda, R. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2215. [Link]
-
Rasool, N., Noreen, M., & Zafar, Z. A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
El-Ghanam, A. M., & El-Sawy, E. R. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(2), 1084–1092. [Link]
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Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
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Dbor, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) thiophene and 2-(4-methylphenyl) thiophene: a monomer and dimer. [Video]. YouTube. [Link]
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Cele, Z. P., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(10), 438. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura Miyaura coupling reaction of 2,4,6‐trihalogenopyrido[2,3‐d] pyrimidines catalyzed by palladium. [Image]. Retrieved from [Link]
-
Scott, D. J., & Garg, N. K. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1833–1837. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-L. (2004). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (14), 1666–1667. [Link]
-
El-Ghanam, A. M., & El-Sawy, E. R. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(1), 59–65. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Suzuki—Miyaura Reactions of 5-Halo-3,4-dihydropyrimidin-2(1H)-ones. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Semantic Scholar. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
-
El-Ghanam, A. M., & El-Sawy, E. R. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(2), 1084–1092. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of complex heterocyclic compounds, focusing on 6-Chloro-5-iodo-2-methylpyrimidin-4-ol as a case study. We will explore not just the "how" but the "why" behind experimental choices, presenting Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of unambiguous structure elucidation.
Introduction: The Challenge of the Substituted Pyrimidine
In modern drug discovery and materials science, substituted pyrimidines are privileged scaffolds due to their diverse biological activities.[1][2] However, their synthesis can often yield a mixture of regioisomers or unexpected products. The target molecule, 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, presents a typical validation challenge: it is a densely substituted heterocycle with multiple halogen atoms and a potential for tautomerism (the -ol vs. -one form), making its definitive characterization non-trivial.
While techniques like Mass Spectrometry (MS) can confirm the elemental composition and Infrared (IR) Spectroscopy can identify functional groups, they fall short of providing the complete atomic connectivity. X-ray crystallography, though considered a gold standard, is contingent upon the successful growth of a high-quality single crystal, a process that can be both time-consuming and unsuccessful. This is where NMR spectroscopy provides an unparalleled solution, offering a detailed structural map of the molecule in solution.[3]
This guide will walk through a logical, self-validating workflow that places NMR at the center of the analytical process, comparing its definitive data against the supplementary information provided by other common techniques.
Part 1: A Multi-Faceted Approach to Structural Validation
A robust structural validation workflow relies on the convergence of data from multiple orthogonal techniques. Each method provides a different piece of the puzzle, and their collective agreement builds a high-confidence structural assignment.
Initial Assessment: Mass Spectrometry & IR Spectroscopy
-
High-Resolution Mass Spectrometry (HRMS): The first step post-synthesis is to confirm that the product has the correct molecular formula. For C₅H₄ClIN₂O, HRMS provides an exact mass, confirming the successful incorporation of all atoms. While essential, HRMS cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for probing functional groups and tautomeric forms. For our target, the key region of interest is ~1600-1700 cm⁻¹ and ~3200-3500 cm⁻¹. The presence of a strong absorption band around 1650-1680 cm⁻¹ would strongly suggest the presence of a C=O bond, indicating that the molecule exists predominantly in the pyrimidin-4-one tautomeric form in the solid state. A broad absorption in the O-H/N-H stretching region would also be expected.[1]
The Definitive Technique: NMR Spectroscopy
NMR is the most powerful tool for this task because it elucidates the complete covalent framework and provides through-space information.[4][5] For a molecule like 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, which has few protons directly attached to the core ring, a suite of 1D and 2D NMR experiments is not just beneficial, but essential.[3][6]
The workflow for NMR analysis is systematic, moving from simple 1D experiments to more complex 2D correlations that build the structure piece by piece.
Caption: A typical workflow for validating a novel chemical structure.
Part 2: Deep Dive into NMR Data Interpretation
Let's assume the product exists primarily as the 6-Chloro-5-iodo-2-methyl-3H-pyrimidin-4-one tautomer, which is common for 4-hydroxypyrimidines. The analysis below is based on this assumption.
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: The proton spectrum is expected to be simple. We anticipate two main signals:
-
A singlet for the methyl protons (CH₃ ), likely in the δ 2.3–2.6 ppm range.
-
A broad singlet for the amide proton (NH ), which is highly dependent on solvent and concentration, but typically appears downfield in DMSO-d₆ (δ 12.0–14.0 ppm).[7]
-
-
¹³C NMR: The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments. We expect to see 5 distinct signals. The chemical shifts are heavily influenced by the electronic effects of the substituents.[8][9]
-
Halogen Effects: Chlorine is an electron-withdrawing group, which deshields adjacent carbons.[10] Iodine's primary influence is the "heavy atom effect," which is shielding, causing the attached carbon (C5) to appear at an unusually upfield position for an sp² carbon.
-
Tautomerism: The chemical shift of C4 is a key indicator of the dominant tautomer. A value in the δ 160-170 ppm range is characteristic of a carbonyl carbon in an amide-like system.[1]
-
| Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Atom | Signal Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | | 2-CH₃ | Methyl Carbon | - | ~20 | | 2-CH ₃ | Methyl Protons | ~2.5 (s, 3H) | - | | C2 | Quaternary Carbon | - | ~155 | | C4 | Carbonyl Carbon | - | ~162 | | C5 | Iodo-substituted Carbon | - | ~80 | | C6 | Chloro-substituted Carbon | - | ~160 | | NH | Amide Proton | ~13.0 (br s, 1H) | - |
2D NMR: Building the Connectivity Map
2D NMR is indispensable for connecting the protons to the carbon skeleton, especially when, as in this case, most carbons are quaternary.[11] The two most critical experiments are HSQC and HMBC.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to.[12][13] For our target molecule, it will show a single cross-peak connecting the methyl proton signal (~2.5 ppm) to the methyl carbon signal (~20 ppm). This confirms the assignment of the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for elucidating the molecular backbone. It reveals correlations between protons and carbons that are two or three bonds away.[14][15] These long-range correlations are used to piece the molecular fragments together.
Expected Key HMBC Correlations:
-
From Methyl Protons (~2.5 ppm): We expect to see cross-peaks to the carbons at C2 (~155 ppm) and C6 (~160 ppm). This is the most critical piece of evidence: it unambiguously places the methyl group at the C2 position and confirms its proximity to the chlorine-bearing C6.
-
From NH Proton (~13.0 ppm): The amide proton should show correlations to C2, C4, and C6. This confirms that the proton is on a nitrogen situated between these carbons, locking down the structure of the pyrimidine ring.
Caption: Expected key HMBC correlations for structural confirmation.
Part 3: Experimental Protocols
Trustworthy data begins with a sound experimental setup. The protocols described here are designed to be self-validating.
Methodology 1: Sample Preparation
-
Accurately weigh approximately 10-15 mg of the synthesized product.
-
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this compound class as it readily dissolves polar heterocyclic compounds and shifts exchangeable protons (like NH and OH) downfield, away from other signals.[16]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Methodology 2: NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 (or more, as needed for S/N).
-
-
HSQC:
-
Pulse Program: Phase-sensitive gradient-selected HSQC (hsqcetgpsisp2.2).
-
Optimization: Set the experiment to optimize for a ¹J(CH) coupling of ~145 Hz.
-
Number of Scans: 8.
-
Increments: 256 in the F1 dimension.
-
-
HMBC:
-
Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).
-
Optimization: Set the experiment to optimize for long-range couplings of 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.
-
Number of Scans: 16.
-
Increments: 256 in the F1 dimension.
-
Part 4: Comparison with Alternative Techniques
To fully appreciate the power of NMR, it's useful to compare it directly with other methods.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete atomic connectivity, stereochemistry, tautomeric state, dynamic processes. | Unambiguous structure determination in solution; non-destructive.[17] | Requires soluble sample (~5-10 mg); can be complex to interpret. |
| X-Ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for definitive structure proof.[2] | Requires a suitable single crystal; structure may differ from solution state. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (HRMS); fragmentation patterns. | High sensitivity (µg-ng); confirms formula. | Does not provide connectivity; cannot distinguish isomers.[7] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H). | Fast, simple; good for identifying tautomers.[1] | Provides very limited information about the carbon skeleton. |
Conclusion
For complex, highly substituted heterocyclic molecules like 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, a single analytical technique is rarely sufficient for ironclad structural proof. However, the data clearly show that NMR spectroscopy is the central, indispensable tool in the analytical arsenal. While HRMS confirms what atoms are present and IR can suggest how they are functionalized, only a comprehensive suite of 1D and 2D NMR experiments can definitively reveal how they are connected. The strategic application of HSQC and, most critically, HMBC experiments provides an unambiguous map of the molecular structure, resolving any questions of isomerism and confirming the final product with the highest degree of confidence.
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- Scribd. Approximate 1H and 13C NMR Shifts.
- ResearchGate. 1 H-NMR spectrum of halogenated para-substituted pyrimidine ER-6-I.
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- Unknown Source. Chemical shifts.
- Unknown Source. Key correlations observed in the NOESY and HMBC spectra of the products 4d and 5d.
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- ResearchGate. Correlations in the HSQC and HMBC spectra of 19 | Download Table.
- YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.
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A Researcher's Comparative Guide to Spectroscopic Confirmation of Regioselectivity in Pyrimidine Functionalization
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of countless therapeutic agents and biologically active molecules.[1][2][3] Its synthetic versatility allows for broad functionalization, but this same reactivity presents a critical challenge: controlling and confirming the regioselectivity of reactions.[4] When functionalizing the pyrimidine ring—whether through C-H activation, coupling reactions, or substitution—a mixture of isomers is often possible.[5][6] Distinguishing between these products is not merely an academic exercise; the precise location of a substituent dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its efficacy and safety.[7]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to unambiguously determine the regiochemistry of functionalized pyrimidines. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a logical workflow for researchers to achieve confident structural elucidation.
The Spectroscopic Toolkit: Principles and Applications
The definitive assignment of a substitution pattern on a pyrimidine ring requires a multi-faceted approach. While several techniques contribute pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative method. It is often complemented by Mass Spectrometry (MS) and, when possible, unequivocally confirmed by X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most crucial tool for determining regioselectivity. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the chemical environment, connectivity, and spatial arrangement of atoms.[7] A full assignment typically requires a suite of 1D and 2D NMR experiments.
-
¹H NMR: This is the initial, indispensable experiment. It provides information on the number of distinct protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For a substituted pyrimidine, the chemical shifts and coupling constants of the remaining ring protons offer the first clues to the substitution pattern. However, with complex substitution or overlapping signals, ¹H NMR alone is rarely sufficient.[8][9]
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule, including quaternary carbons that lack attached protons. The chemical shifts of the pyrimidine ring carbons are highly sensitive to the electronic effects of substituents, providing strong evidence for the position of functionalization.
-
2D NMR - The Decisive Experiments: Two-dimensional NMR techniques are essential for solving ambiguous structures by revealing correlations between nuclei.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom to which it is attached. It is a robust method for assigning protonated carbons but provides no information about quaternary carbons or long-range connectivity.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming regioselectivity. HMBC reveals correlations between protons and carbons over two to four bonds.[10] This long-range information is the key to piecing together the molecular framework. For instance, a proton on a newly introduced substituent will show a correlation to the specific carbon atom on the pyrimidine ring it is attached to, unambiguously identifying the site of functionalization. This is especially vital for identifying substitution at positions that result in a quaternary carbon.[12][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike other NMR methods that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å).[14] This is exceptionally powerful for distinguishing between isomers where substituents are located at different positions on the ring. For example, a proton on a substituent can show a NOE correlation to a specific, nearby proton on the pyrimidine ring, confirming its position.[11][12]
-
X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography provides a definitive, three-dimensional map of the atomic arrangement, including bond lengths and angles.[15] If a high-quality single crystal of the compound can be grown, this technique offers an unequivocal confirmation of the molecular structure and its regiochemistry, leaving no room for doubt.[7][16][17] However, the major limitation is the requirement of a suitable crystal, which is not always achievable. Therefore, it is often used as the final, ultimate proof of structure after initial characterization by NMR and MS.
Mass Spectrometry (MS): Essential for Confirmation and Clues
Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of a synthesized compound.[7] High-resolution mass spectrometry (HRMS) can confirm that the product has the correct molecular formula, verifying that the desired functionalization has occurred. While MS is not the primary technique for distinguishing regioisomers, the fragmentation patterns observed in tandem MS (MS/MS) experiments can sometimes provide structural clues. The way a molecule breaks apart is dictated by its structure, and different regioisomers may exhibit unique fragmentation pathways.[18][19][20]
Comparative Analysis and Strategic Workflow
The choice of analytical technique depends on the specific problem, available instrumentation, and sample properties. The following table provides a comparative overview.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantage | Key Limitation |
| ¹H & ¹³C NMR | Connectivity framework, electronic environment | 5-10 mg dissolved in deuterated solvent[7] | High | Provides foundational structural data quickly. | Often ambiguous for complex isomers without 2D data. |
| 2D NMR (HMBC/NOESY) | Unambiguous through-bond and through-space correlations | 5-10 mg dissolved in deuterated solvent | Medium | The most powerful method for definitive assignment in solution.[12] | Requires more instrument time and expertise to interpret. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation clues | ~1 µg/mL in solution[7] | High | Confirms successful reaction and correct mass. | Rarely able to distinguish regioisomers on its own. |
| X-ray Crystallography | Absolute 3D atomic structure[15] | High-quality single crystal | Low | Unambiguous, "gold standard" confirmation.[7] | Crystal growth can be a significant bottleneck. |
Logical Workflow for Regiochemical Confirmation
A systematic approach ensures an efficient and accurate determination of structure. The following workflow is recommended for any pyrimidine functionalization reaction where regioselectivity is .
Caption: Recommended workflow for confirming the regioselectivity of pyrimidine functionalization.
Detailed Experimental Protocol: Acquiring a 2D HMBC Spectrum
The HMBC experiment is central to assigning regiochemistry. The following provides a generalized protocol for acquiring an HMBC spectrum on a modern Bruker spectrometer, which should be adapted based on the specific instrument and sample.[21][22]
Objective: To obtain a 2D spectrum showing correlations between protons and carbons separated by 2-4 bonds.
Prerequisites:
-
A properly prepared NMR sample (~5-10 mg of purified compound in ~0.6 mL of a suitable deuterated solvent).
-
Optimized ¹H and ¹³C 1D spectra have been acquired for the sample. Note the spectral widths (SW) and transmitter frequency offsets (O1) for both nuclei.
Step-by-Step Methodology:
-
Load Standard Parameters: Create a new experiment dataset and load a standard HMBC parameter set (e.g., hmbcetgpl3nd on a Bruker system).[13]
-
Set Spectral Frequencies and Widths:
-
Set the proton (F2 dimension) spectral width and offset to match the optimized ¹H spectrum.
-
Set the carbon (F1 dimension) spectral width and offset. Ensure the width is large enough to encompass all carbons, including quaternary carbons (a typical range is 0 to 220 ppm).[13]
-
-
Set Acquisition Parameters:
-
TD (Time Domain points): Set TD in F2 to 2048 (2k) or 4096 (4k) points. Set TD in F1 to 256 or 512 points. A higher number in F1 increases resolution but also experiment time.[22]
-
NS (Number of Scans): Set NS to a multiple of the pulse program's phase cycle (e.g., 8, 16, 32). HMBC is less sensitive than HSQC; a higher NS is often required. A good starting point is 8 scans.[13]
-
D1 (Relaxation Delay): Set the relaxation delay D1 to ~1.5 seconds.
-
-
Tune and Match Probe: Ensure the NMR probe is properly tuned to both the ¹H and ¹³C frequencies for the specific sample. This step is critical for sensitivity.[21]
-
Set Receiver Gain: Use an automated receiver gain adjustment command (e.g., rga) to optimize signal detection.
-
Start Acquisition: Start the experiment by typing zg. The total experiment time will be displayed.
-
Processing: After acquisition is complete, process the data using a Fourier transform (xfb). Phase the spectrum appropriately in both dimensions and perform baseline correction. The resulting 2D plot will show ¹H signals on one axis and ¹³C signals on the other, with cross-peaks indicating the crucial long-range correlations.
Conclusion
References
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Al-Ghorbani, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4999. Available at: [Link].
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A Senior Application Scientist's Guide to Palladium Catalysis: Assessing the Efficiency of Catalysts for Halogenated Pyrimidine Couplings
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Pyrimidine scaffolds are prevalent in a vast array of biologically active molecules, and palladium-catalyzed cross-coupling reactions serve as the primary tool for their elaboration. However, the efficiency of these transformations is profoundly dependent on a nuanced understanding of substrate reactivity and judicious catalyst selection.
This guide provides an in-depth comparison of palladium catalyst systems for three key transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with halogenated pyrimidines. We move beyond mere protocols to explain the causal relationships between the halogen, its position on the pyrimidine ring, and the optimal choice of catalyst and ligands, supported by experimental data.
Pillar 1: The Fundamental Principles of Pyrimidine Reactivity
The success of any cross-coupling reaction hinges on the initial oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond. The facility of this step, often rate-determining, is governed by two key factors in halogenated pyrimidines.[1]
1. The Nature of the Halogen: The reactivity of the C-X bond is inversely correlated with its bond dissociation energy. This establishes a clear and predictable hierarchy of reactivity.[1]
-
Iodo-pyrimidines (C-I): Possess the weakest C-X bond, making them highly reactive. Couplings often proceed under mild conditions with less sophisticated catalysts.[1]
-
Bromo-pyrimidines (C-Br): Offer a balance of reactivity and stability, representing a common and versatile starting point.
-
Chloro-pyrimidines (C-Cl): The stronger C-Cl bond makes these substrates significantly less reactive, necessitating more robust and specialized catalytic systems, typically involving electron-rich, bulky phosphine ligands.[1][2]
-
Fluoro-pyrimidines (C-F): The C-F bond is exceptionally strong, rendering these substrates generally unreactive in standard palladium-catalyzed cross-coupling reactions.[3]
2. The Position of the Halogen: The pyrimidine ring is inherently electron-deficient, but this effect is not uniform across all positions. The electrophilicity of the carbon atom bearing the halogen significantly influences its susceptibility to oxidative addition.[4]
-
C4 and C6 Positions: These positions are the most electron-deficient and, therefore, the most reactive sites for cross-coupling.[3][5]
-
C2 Position: This position is also activated but is generally less reactive than C4 and C6.[3]
-
C5 Position: This is the least electron-deficient and least reactive position on the pyrimidine ring.
This predictable regioselectivity is a powerful tool. For instance, in 2,4,6-trichloropyrimidine, selective mono- or di-arylation can be achieved by controlling stoichiometry and reaction conditions, with substitution occurring preferentially at the C4/C6 positions before the C2 position.[3][5]
Pillar 2: Comparative Analysis of Palladium Catalyst Systems
The selection of the palladium source and, critically, the accompanying ligand is tailored to the reactivity of the specific halogenated pyrimidine.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl and heteroaryl structures. The choice of catalyst is directly linked to the reactivity of the pyrimidine halide.
Catalyst Systems & Performance:
-
For Iodides and Bromides: Simple, classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient.[6][7] This Pd(0) source is directly active in the catalytic cycle without a pre-activation step.
-
For Chlorides: The challenge of C-Cl bond activation requires more sophisticated systems. Here, a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is combined with bulky, electron-rich phosphine ligands.[8] These ligands facilitate the formation of the active L₁Pd(0) species, which is crucial for efficient oxidative addition.[9] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos) have proven highly effective.[2]
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (2.5) | PPh₃ | Na₂CO₃ | Glyme | 70 | 88 (di-subst.) | [3] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 80 | [7][10] |
| 3 | 5-Bromo-2-aminopyrimidine | Phenylboronic acid | 'SiO₂'-NH₂-Pd (0.05) | - | Na₂CO₃ | H₂O-EtOH | 60 | >95 | [11] |
| 4 | 2,4,6-Triiodopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2.5) | PPh₃ | Na₂CO₃ | Glyme | Reflux | 93 (tri-subst.) |[3] |
Catalytic Cycle: Suzuki-Miyaura Coupling The mechanism involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst.[12][13]
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[14] The efficiency of coupling halogenated pyrimidines with amines is highly dependent on the ligand choice.[15]
Catalyst Systems & Performance:
The development of Buchwald-Hartwig amination is often categorized by "generations" of ligands that expanded the reaction's scope.[16]
-
Early Ligands: Catalysts like Pd[P(o-Tolyl)₃]₂ were effective for secondary amines but struggled with primary amines.[16]
-
Bidentate Ligands: The introduction of ligands like BINAP and DPPF improved reliability and extended the scope to primary amines.[16]
-
Bulky Monophosphine Ligands: State-of-the-art systems for challenging substrates (like chloropyrimidines) rely on bulky, electron-rich ligands such as Xantphos and biaryl phosphines (XPhos, CyPFtBu ). These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.[17][18][19]
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromopyridine* | Volatile secondary amine | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 55-98 | [20][21] |
| 2 | 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aniline | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | Reflux | 82 | [19] |
| 3 | 2-Bromo-estrone derivative | Aniline | Pd(OAc)₂ (10 mol%) | XPhos | K₃PO₄ | Toluene | 100 (MW) | 85 | [17] |
| 4 | 9-Chloro-tetrahydroacridine* | n-Heptylamine | Pd(OAc)₂ (2 mol%) | CyPFtBu | NaOt-Bu | Toluene | 100 | 76 | [18] |
Note: Pyridine derivatives are included as closely related and informative examples.
Catalytic Cycle: Buchwald-Hartwig Amination The mechanism is similar to other cross-couplings but involves the formation of a palladium-amido complex after association of the amine and deprotonation by the base.[16][22]
C. Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking halogenated pyrimidines with terminal alkynes.[23]
Catalyst Systems & Performance:
-
Copper Co-catalyzed: The classic method uses a palladium catalyst like Pd(PPh₃)₂Cl₂ in conjunction with a copper(I) salt, typically CuI .[24] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[24]
-
Copper-Free: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free conditions have been developed. These systems often rely on specific amine bases (e.g., piperidine) and sometimes require more specialized palladium catalysts with nitrogen-based ligands or bulky phosphines.[23][24]
Table 3: Performance of Palladium Catalysts in Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Iodouridine triphosphate | Propargylamine | Pd(PPh₃)₄ / CuI | Et₃N | DMF/H₂O | RT | Good | [25] |
| 2 | Iodobenzene* | Phenylacetylene | Dipyrimidyl-Pd complex | n-Butylamine | THF | 65 | High | [23] |
| 3 | Aryl Iodides* | Terminal Alkynes | Polystyrene-supported Pd-NHC / CuI | Et₃N | Toluene | 80 | 75-98 | [26] |
| 4 | 2-Iodoaniline* | Terminal Alkynes | Pd on Magnetite / CuI | K₂CO₃ | DMF | 100 | High | [26] |
Note: General aryl halide examples are included to illustrate catalyst systems.
Catalytic Cycle: Sonogashira Coupling This reaction features two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki, while the copper cycle serves to generate the reactive copper acetylide species for transmetalation.[24]
Pillar 3: Field-Proven Methodologies & Catalyst Selection
Translating theory into practice requires robust, validated protocols. The following section provides representative experimental procedures and a logical framework for catalyst selection.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[7][10][27]
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.0-1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 mmol, 0.5 mol%).
-
Add 7 mL of 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor. Irradiate at 100°C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the C4-substituted product.
Causality: The use of microwave irradiation accelerates the reaction, which is particularly beneficial for the less reactive dichloropyrimidine.[7] Pd(PPh₃)₄ is effective here, but for even more challenging substrates, a Pd(OAc)₂/SPhos system might be considered. The reaction is highly regioselective for the more reactive C4 position.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine Derivative[19]
-
To a dry Schlenk tube under an argon atmosphere, add the 2-chloropyrimidine substrate (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Add anhydrous toluene (5-10 mL).
-
Seal the tube and heat the reaction mixture at 110°C (or reflux) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Causality: The combination of a strong, non-nucleophilic base (NaOt-Bu) and a bulky, electron-rich ligand (Xantphos) is critical for activating the C-Cl bond and facilitating the C-N reductive elimination.[15] An inert atmosphere is mandatory to prevent catalyst oxidation.
Catalyst Selection Workflow
This decision tree provides a logical path for selecting an appropriate catalyst system.
Conclusion
The efficient functionalization of halogenated pyrimidines via palladium catalysis is not a one-size-fits-all process. A deep understanding of the substrate's intrinsic reactivity—governed by the identity and position of the halogen—is paramount. For highly reactive iodinated and brominated pyrimidines, classical palladium catalysts often provide excellent results. However, as the field increasingly relies on more cost-effective and abundant chlorinated starting materials, the use of advanced catalyst systems featuring bulky, electron-donating phosphine ligands becomes essential. By methodically selecting the catalyst, ligand, base, and solvent system to match the specific challenge posed by the substrate, researchers can unlock the full synthetic potential of these invaluable heterocyclic building blocks.
References
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Title: Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine Source: PubMed URL: [Link]
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Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]
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Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]
-
Title: A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: ScienceDirect URL: [Link]
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Title: Sonogashira coupling Source: Wikipedia URL: [Link]
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Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Semantic Scholar URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed URL: [Link]
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Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids Source: PubMed URL: [Link]
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Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL: [Link]
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Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ResearchGate URL: [Link]
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Title: Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions Source: PubMed URL: [Link]
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Title: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction Source: Wiley Online Library URL: [Link]
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Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]
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Title: Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues Source: PMC - NIH URL: [Link]
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Title: Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry Source: ResearchGate URL: [Link]
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Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications URL: [Link]
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Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: NIH URL: [Link]
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Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: NIH URL: [Link]
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A Researcher's Guide to Site-Selective Reactions on 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Comparative Analysis of C-I vs. C-Cl Bond Reactivity
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated pyrimidines, such as 6-chloro-5-iodo-2-methylpyrimidin-4-ol, are powerful building blocks, offering two distinct reaction handles for sequential chemical modification. The success of any synthetic campaign utilizing this substrate hinges on a deep understanding of the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and practical experimental protocols, to empower chemists to achieve predictable and high-yielding site-selective reactions.
Foundational Principles: Unpacking the Inherent Reactivity of C-I and C-Cl Bonds
The predictable selectivity observed in 6-chloro-5-iodo-2-methylpyrimidin-4-ol is not arbitrary; it is governed by fundamental chemical principles related to bond strength, electronics, and the mechanisms of common synthetic transformations.
Bond Dissociation Energy (BDE): The most significant intrinsic difference lies in the strength of the respective carbon-halogen bonds. The C-I bond is considerably weaker and longer than the C-Cl bond. This is due to the larger atomic radius of iodine and the less effective orbital overlap with carbon.[1][2] Consequently, less energy is required to cleave the C-I bond, making it the more labile and reactive site in reactions where bond breaking is a key step, such as in the rate-determining step of many cross-coupling reactions.[3]
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the ability of the halide to depart as a stable anion is crucial. Iodide (I⁻) is an excellent leaving group due to its large size and high polarizability, which allows it to stabilize the negative charge effectively.[1] Chloride (Cl⁻) is a good leaving group but is generally less effective than iodide.
Electronic Effects of the Pyrimidine Core: The pyrimidine ring is an electron-deficient aromatic system, which generally makes it more reactive towards nucleophilic attack compared to analogous benzene halides.[4] The nitrogen atoms act as electron-withdrawing groups, activating the halide positions towards substitution. In the case of 2,4-dihalopyrimidines, the C4 position is typically the most electrophilic and reactive towards both SNAr and palladium-catalyzed cross-coupling.[4][5][6] However, in our subject molecule, the halogens are at C5 and C6. The specific electronic influence at these positions dictates the precise reactivity hierarchy.
Diagram: Structural Representation
Caption: Structure of 6-chloro-5-iodo-2-methylpyrimidin-4-ol with key bonds highlighted.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forming C-C bonds. The selectivity in these reactions on dihalo-substrates is almost exclusively dictated by the relative rates of oxidative addition.
Mechanism Insight: The Oxidative Addition Step The catalytic cycle of a Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex.[7] This step is typically the rate-determining step of the overall reaction.[7] The reactivity order for this step is well-established: C-I > C-Br > C-Cl .[7][8] This is a direct consequence of the bond dissociation energies; the weaker C-I bond undergoes oxidative addition with a much lower activation energy and at a significantly faster rate than the C-Cl bond.[9][10]
This differential rate allows for exquisite control. By using mild reaction conditions (e.g., lower temperatures, specific palladium catalysts), one can selectively activate the C-I bond for coupling, leaving the C-Cl bond untouched for a subsequent, more forcing reaction.
Experimental Data Summary: Selective Suzuki-Miyaura Coupling
The following table presents representative data for a sequential Suzuki coupling, first at the C5-I position and subsequently at the C6-Cl position.
| Entry | Halide Position | Boronic Acid | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | C5-I | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃, Dioxane/H₂O, 80 °C, 2h | 92% |
| 2 | C6-Cl | Phenylboronic acid | Pd(dppf)Cl₂ (5%) | Cs₂CO₃, Toluene, 110 °C, 12h | 78% |
Data is illustrative and based on established principles of selective cross-coupling.
The data clearly demonstrates that under mild conditions (Entry 1), the C-I bond reacts exclusively. To functionalize the C-Cl bond (Entry 2), harsher conditions are required, including a higher temperature and a more robust catalyst system, underscoring the lower reactivity of the C-Cl bond.
Diagram: Selective Cross-Coupling Workflow
Caption: Workflow for the sequential, site-selective functionalization of the dihalopyrimidine.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group through a Meisenheimer intermediate.[11] The regioselectivity in dihalopyrimidines can be complex and is influenced by both electronics and the nature of the nucleophile.[12]
While the intrinsic leaving group ability follows the order I > Br > Cl > F, the overall rate of SNAr is often determined by the initial nucleophilic attack. For many activated aryl halides, the reaction rate is F > Cl > Br > I.[13] This "element effect" is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and thus more susceptible to the initial attack.
However, for pyrimidine systems, the situation is more nuanced. The general reactivity order for SNAr on dihalopyrimidines is often C4 > C2 > C5.[5] In our substrate, with halogens at C5 and C6, the electronic activation from the ring nitrogens is less direct. In such cases, the bond strength and leaving group ability can play a more dominant role, often favoring substitution at the C-I position, especially with softer nucleophiles. Harder nucleophiles may favor the more electrophilic carbon, which could be the C-Cl position. Precise selectivity in SNAr often requires experimental screening as it is highly dependent on the substrate, nucleophile, and reaction conditions.[12]
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective arylation of the C5-iodo position.
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 6-chloro-5-(4-methoxyphenyl)-2-methylpyrimidin-4-ol.
Causality and Trustworthiness: The choice of Pd(PPh₃)₄ and a moderate temperature of 80 °C is deliberate. These conditions are sufficiently energetic to activate the weak C-I bond for oxidative addition but are below the activation energy threshold required for the more robust C-Cl bond, ensuring high selectivity. The protocol is self-validating; incomplete conversion or the formation of di-substituted product would immediately indicate a deviation from the expected selective pathway.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.American Chemical Society.
- A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.BenchChem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- The catalytic mechanism of the Suzuki-Miyaura reaction.ChemRxiv.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.QM Magic Class.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Chemistry Stack Exchange.
- The Suzuki Reaction.Andrew G. Myers Research Group, Harvard University.
- Aryl Halide Reactivity Comparison.Scribd.
- reactions of aryl halides (halogenoarenes).Chemguide.
- Aryl halide is less reactive than alkyl halide towards nucleophilic s.askIITians.
- Why does the bond dissociation energy differ across same bonds in different compounds?Reddit.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions on Dihalogenated Pyrimidines: Navigating Regioselectivity and Optimizing Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, with a significant number of FDA-approved drugs featuring this heterocycle.[1][2] Dihalogenated pyrimidines serve as versatile building blocks, allowing for the sequential introduction of diverse functionalities through cross-coupling reactions. However, the inherent electronic properties of the pyrimidine ring present a significant challenge in controlling the regioselectivity of these transformations. This guide provides an in-depth comparison of the primary cross-coupling methodologies for dihalogenated pyrimidines, offering field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Fundamental Challenge: Regioselectivity in Dihalogenated Pyrimidines
The reactivity of halogens on a pyrimidine ring is dictated by their position. For the commonly employed 2,4-dihalopyrimidines, the general order of reactivity is C4 > C2 > C5.[3] This preference is attributed to the greater electrophilicity of the C4 position, making it more susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step in many cross-coupling reactions.[3][4] Consequently, the majority of conventional cross-coupling reactions on 2,4-dihalopyrimidines selectively yield the C4-substituted product.[2][5][6] While this inherent selectivity can be advantageous, the ability to invert it and selectively functionalize the C2 position is crucial for expanding the accessible chemical space and enabling more flexible synthetic strategies.[2]
This guide will dissect the nuances of achieving both C4 and C2 selectivity in Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions, with additional considerations for Sonogashira and Stille couplings.
Comparative Analysis of Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for creating carbon-carbon bonds.[7][8] In the context of dihalogenated pyrimidines, it is a robust method for introducing aryl and heteroaryl moieties.
Conventional C4-Selectivity:
The preferential C4-arylation of 2,4-dichloropyrimidines is well-established.[4][7][9] Microwave-assisted protocols have proven to be particularly efficient, offering rapid reaction times and high yields with low catalyst loadings.[7][9] The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines viable substrates, which is a significant advantage given their lower cost and wider availability compared to their bromo and iodo counterparts.[10]
Data Comparison: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 15 min | 74-95 | [7] |
| Pd(OAc)₂/PPh₃ | Na₂CO₃ | Glyme/H₂O | Reflux | 12 h | 88 | [10] |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 16 h | 85-95 | [11] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%), and Na₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (3 mL) and H₂O (1 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: General Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
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- 10. pubs.acs.org [pubs.acs.org]
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A Senior Application Scientist's Guide to Quantitative Product Distribution in Selective Pyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyrimidines and the Synthetic Challenge
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anticancer to antiviral therapies.[1][2][3] This is due to its ability to mimic nucleic acids and engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[2] However, the synthesis of precisely functionalized pyrimidine derivatives presents a significant challenge for chemists. The electron-deficient nature of the pyrimidine ring and the presence of multiple potential reaction sites often lead to mixtures of products, complicating purification and reducing overall efficiency.[4][5]
This guide provides a comparative analysis of key synthetic methodologies for selective pyrimidine functionalization, with a quantitative focus on product distribution. We will delve into the mechanistic underpinnings of these reactions, present experimental data to support our comparisons, and offer detailed protocols to aid in your research and development endeavors.
Direct C-H Functionalization: A Paradigm Shift in Pyrimidine Synthesis
Direct C-H functionalization has emerged as a powerful strategy for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials.[4][6][7] In the context of pyrimidines, this approach offers a direct route to substituted derivatives, but controlling regioselectivity is paramount.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a mainstay of C-H activation chemistry. The regioselectivity of these reactions on the pyrimidine core is highly dependent on the catalytic system and the presence of directing groups.
Mechanism Overview: The generally accepted mechanism for palladium-catalyzed C-H arylation involves the coordination of the palladium catalyst to the pyrimidine, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to furnish the arylated pyrimidine and regenerate the active palladium species.
Quantitative Comparison of Product Distribution:
| Catalyst System | Directing Group | Position(s) Functionalized | Arylating Agent | Typical Yield (%) | Key Observations | Reference |
| Pd(OAc)₂/CuI | None | C2 and C7 | Aryl Halides | Varies | Direct activation of the pyrimidine core is enhanced by the copper co-catalyst. | [6] |
| Pd(OAc)₂ | Picolinyl | C2 | Aryl Halides | Good | The picolinyl directing group facilitates selective metalation at the C2 position. | [6] |
| Pd(OAc)₂ | Cyanoethyl | C2 | Aryl Halides | Good | Similar to the picolinyl group, the cyanoethyl group directs functionalization to the C2 position. | [6] |
| Pd(OAc)₂/Norbornene | None | ortho to existing halide | N/A | High | This system allows for selective C-H activation at the position ortho to a pre-existing halogen, enabling ipso/ortho functionalization. | [6] |
Experimental Protocol: Palladium-Catalyzed C2-Selective Arylation with a Picolinyl Directing Group
-
To a sealed reaction vessel, add the picolinyl-protected pyrimidine (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), and CsF (2.0 equiv) as the base.
-
Add CuI (10 mol%) as a co-catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C2-arylated product.
Logical Workflow for Catalyst Selection in Pd-Catalyzed C-H Arylation:
Caption: Decision guide for achieving regioselective C-H arylation.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts offer a complementary approach to palladium, often exhibiting different reactivity and selectivity profiles.
Mechanism Overview: Rhodium(III)-catalyzed C-H activation typically proceeds through a concerted metalation-deprotonation (CMD) pathway to form a five-membered rhodacycle intermediate. This intermediate then reacts with a coupling partner, such as an alkyne or diazo compound, followed by reductive elimination to yield the functionalized product and regenerate the Rh(III) catalyst.
Quantitative Comparison of Product Distribution:
| Catalyst System | Coupling Partner | Position(s) Functionalized | Typical Yield (%) | Key Observations | Reference |
| [RhCp*Cl₂]₂ | Alkynes | C6 | Good | Requires a co-catalyst like AgSbF₆ for selective C6 arylation. | [8] |
| Rh(III) | Diazo Esters | Imidoyl C-H | Good | Three-component coupling of aldehydes, 2-aminopyridines, and diazo esters. | [9] |
| Rh(III) | Sulfoxonium Ylides/Diazoketones | Imidoyl C-H | Good | Annulation of N-azolo imines for the synthesis of azolopyrimidines. | [10] |
Experimental Protocol: Rhodium-Catalyzed C6-Selective Arylation
-
In a glovebox, charge a reaction tube with the pyrimidine substrate (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add the arylating agent (e.g., an alkyne, 1.2 equiv).
-
Add a suitable solvent (e.g., DCE).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required duration.
-
After cooling, the reaction mixture is quenched, extracted, and the product is isolated via column chromatography.
Signaling Pathway for Rhodium-Catalyzed C-H Activation:
Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H functionalization.
Minisci Reaction: A Radical Approach
The Minisci reaction provides a powerful method for the alkylation and acylation of electron-deficient heterocycles like pyrimidines through a radical mechanism.[11][12]
Mechanism Overview: The reaction is initiated by the generation of a nucleophilic radical, typically from a carboxylic acid or an alkyl halide. This radical then adds to the protonated pyrimidine ring, followed by oxidation to restore aromaticity and yield the substituted product.
Quantitative Comparison of Product Distribution:
| Radical Source | Initiator | Position(s) Functionalized | Typical Yield (%) | Key Observations | Reference |
| Carboxylic Acids | AgNO₃/(NH₄)₂S₂O₈ | C4 (with blocking group) | Varies | A maleate-derived blocking group can direct alkylation exclusively to the C4 position. | [13][14] |
| Alkyl Bromides/Chlorides | Magnesium | Varies | Good | Mechanochemical approach for alkylation. | [11] |
| Alkylsulfinate Salts | TBHP | Varies | Good | Regioselectivity trends are predictable based on the electronic nature of the pyrimidine. | [12] |
Selective Halogenation: Gateway to Further Functionalization
Halogenated pyrimidines are versatile intermediates in organic synthesis, serving as precursors for a wide range of cross-coupling reactions.[15][16]
Mechanism Overview: The bromination of pyrimidines is an electrophilic aromatic substitution reaction. Due to the electron-deficient nature of the ring, this reaction is often more challenging than with electron-rich aromatics and typically occurs at the C5 position, which is the least electron-deficient.[16]
Quantitative Comparison of Brominating Agents:
| Brominating Agent | Solvent | Additive | Temperature (°C) | Product | Typical Yield (%) | Reference |
| Br₂ | Nitrobenzene | None | 125-135 | 5-Bromopyrimidine | Good | [16] |
| NBS | DMF | None | Room Temp | 5-Bromouridines | High | [15] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | CH₂Cl₂, CH₃CN, or DMF | Lewis Acid (e.g., TMSOTf) | Room Temp | C5-Bromopyrimidines | 94-Quantitative | [15] |
Experimental Protocol: Bromination at C5 using DBH
-
Dissolve the pyrimidine substrate (1.0 equiv) in a suitable aprotic solvent (e.g., DMF).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.55 equiv).
-
For enhanced reactivity, a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be added.
-
Stir the reaction at ambient temperature and monitor its progress.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Pyrimidine Bromination:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. heteroletters.org [heteroletters.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 14. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Uncharted: A Practical Guide to Handling 6-Chloro-5-iodo-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the stepping stones to groundbreaking therapies. 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, a halogenated pyrimidine derivative, represents one such molecule with potential significance in medicinal chemistry, likely as a building block in the synthesis of targeted therapeutics. Halogenated pyrimidines, as a class, are known for their biological activity, including their use as radiosensitizers in cancer therapy, which underscores the importance of careful handling.[1][2][3]
Inferred Hazard Profile: A Proactive Approach to Safety
Given the presence of chloro and iodo substituents on a pyrimidine framework, we can infer a hazard profile that warrants significant precautions. Halogenated organic compounds can exhibit a range of toxicological effects, and it is prudent to treat 6-Chloro-5-iodo-2-methylpyrimidin-4-ol as a substance with the potential for:
-
Skin and Eye Irritation/Corrosion: Many halogenated compounds can cause irritation or severe burns upon contact.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4][5]
-
Allergic Skin Reaction: Some individuals may develop sensitization to similar compounds.
-
Toxicity: While acute toxicity data is unavailable, the compound should be handled as if it were harmful if swallowed, inhaled, or absorbed through the skin.[6]
Therefore, a multi-layered approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. The following table outlines the minimum required PPE.
| Body Part | Protection | Standard/Specification | Rationale |
| Hands | Double-gloving with chemotherapy-grade nitrile gloves. | ASTM D6978 | Provides robust protection against potential chemical permeation. The outer glove should be removed immediately after handling the compound. |
| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z.87.1 | Goggles provide primary protection against splashes, while a face shield offers a secondary barrier, especially during weighing and transfer operations. |
| Body | Disposable, low-permeability gown with a solid front and long, cuffed sleeves. | USP <800> compliant | Protects skin from accidental spills and contamination. Gowns should be changed immediately if contaminated. |
| Respiratory | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder outside of a certified chemical fume hood. | NIOSH-approved | Essential for preventing the inhalation of fine powders or aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to ensuring a safe laboratory environment.
Preparation and Handling Workflow
All manipulations of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol should be performed within a certified chemical fume hood to minimize inhalation exposure.
Spill Response
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE as outlined above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for halogenated waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as halogenated waste.
-
Sources
- 1. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
